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Core Science & Biosynthesis

Foundational

chemical and physical properties of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol

The following technical guide details the chemical and physical properties of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol, structured for researchers in lipid formulation and drug delivery. Chemical Architecture, Polymorphism,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical and physical properties of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol, structured for researchers in lipid formulation and drug delivery.

Chemical Architecture, Polymorphism, and Applications in Advanced Drug Delivery[1]

Executive Summary

1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (commonly abbreviated as PPO or OPP in the racemic context) is a structured triacylglycerol (TAG) critical to the fields of lipid nanotechnology, food science, and pharmaceutical formulation.[1] Unlike its symmetric isomer 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), PPO possesses an asymmetric distribution of fatty acids that fundamentally alters its crystallization kinetics, polymorphic transitions, and utility as a lipid matrix.[1] This guide provides a definitive analysis of its physicochemical behavior, focusing on its application in Solid Lipid Nanoparticles (SLNs) where its "imperfect" crystal lattice enhances drug loading capacity.

Part 1: Chemical Identity & Molecular Architecture

1-Oleoyl-2,3-dipalmitoyl-rac-glycerol is an asymmetric triglyceride containing one oleic acid moiety and two palmitic acid moieties.[1] The "rac" designation indicates a racemic mixture of the enantiomers 1-oleoyl-2,3-dipalmitoyl-sn-glycerol and 3-oleoyl-1,2-dipalmitoyl-sn-glycerol.[1]

PropertySpecification
IUPAC Name 2,3-di(hexadecanoyloxy)propyl (9Z)-octadec-9-enoate
Common Abbreviations PPO, OPP, rac-PPO
CAS Number 1867-91-0
Molecular Formula C₅₃H₁₀₀O₆
Molecular Weight 833.36 g/mol
Stereochemistry Racemic mixture (enantiomeric pair)
Physical State (RT) Solid / Semisolid (depending on polymorph)
Solubility Soluble in Chloroform (>10 mg/mL), Hexane, Toluene; Insoluble in Water
Molecular Structure Visualization

The asymmetry of PPO is a key differentiator from symmetric lipids (like Tripalmitin or POP). This asymmetry introduces steric hindrance that dictates its unique crystallization behavior.[1]

Molecule cluster_acyl Acyl Chains Glycerol Glycerol Backbone (sn-1, sn-2, sn-3) Oleic Oleic Acid (C18:1 cis-9) [Unsaturated Kink] Glycerol->Oleic sn-1 (or sn-3) Palmitic2 Palmitic Acid (C16:0) [Saturated] Glycerol->Palmitic2 sn-2 Palmitic3 Palmitic Acid (C16:0) [Saturated] Glycerol->Palmitic3 sn-3 (or sn-1) caption Fig 1. Schematic architecture of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol showing asymmetric substitution.

Part 2: Physical Properties & Polymorphism[6]

The utility of PPO in drug delivery is governed by its polymorphism —the ability to exist in multiple crystal structures with different stabilities and melting points. Unlike symmetric TAGs which often crystallize rapidly into a stable form, PPO exhibits slow polymorphic transitions, preserving metastable states that are beneficial for retaining encapsulated drugs.

Polymorphic Forms and Melting Profile

Research indicates that rac-PPO follows a monotropic transition pathway:


.[1]
PolymorphMelting Point (

)
Crystal PackingStabilityKey Characteristic
Alpha (

)
18.5 °C Hexagonal (H)MetastableFormed upon rapid cooling.[1] Disordered aliphatic chains.
Beta-Prime (

)
~30.0 °C Orthorhombic (

)
IntermediateCommon in fats; fine crystal network desirable for emulsions.[1]
Beta (

)
34.0 - 35.5 °C Triclinic (//)StableHighest density.[1] Often forms Triple Chain Length (3L) structures to accommodate the oleic kink.

Critical Insight: The


-form of PPO typically adopts a Triple Chain Length (3L)  stacking arrangement (approx. 65 Å) to manage the steric conflict between the bent oleic chain and the straight palmitic chains. Symmetric POP, conversely, often packs in a Double Chain Length (2L) structure. This 3L packing in PPO creates a "looser" lattice in the 

phase, which is advantageous for drug inclusion.
Crystallization Kinetics Diagram

The following diagram illustrates the transition pathway and the energy barriers involved.

Polymorphism Melt Melt Phase (Liquid > 40°C) Alpha Alpha (α) Hexagonal Tm ≈ 18.5°C Melt->Alpha Rapid Cooling (>10°C/min) Beta Beta (β) Triclinic (3L) Tm ≈ 35°C Melt->Beta Slow Crystallization (Solvent mediated) BetaPrime Beta-Prime (β') Orthorhombic Tm ≈ 30°C Alpha->BetaPrime Solid-State Transition (Slow Heating/Aging) BetaPrime->Beta Polymorphic Transformation (Most Stable State) caption Fig 2. Polymorphic transition pathways for rac-PPO under thermal stress.

Part 3: Analytical Characterization

To validate the identity and solid-state form of PPO, a multi-modal analytical approach is required.

1. Differential Scanning Calorimetry (DSC)
  • Purpose: Determine melting points and polymorphic transition enthalpies.

  • Signature: Look for an exothermic crystallization peak around 5-10°C (cooling) and multiple endothermic melting peaks (18°C, 30°C, 35°C) during heating, corresponding to

    
    , 
    
    
    
    , and
    
    
    forms.
2. X-Ray Diffraction (XRD)[2][3]
  • Small Angle X-Ray Scattering (SAXS): Distinguishes chain length packing.

    • 2L (Double Chain): ~40-45 Å (Typical for

      
      ).[1]
      
    • 3L (Triple Chain): ~65 Å (Typical for PPO

      
      ).[1]
      
  • Wide Angle X-Ray Scattering (WAXS): Identifies subcell packing.

    • 
      :  Single peak at 4.15 Å.[1]
      
    • 
      :  Two peaks at 3.8 Å and 4.2 Å.[1]
      
    • 
      :  Strong peak at 4.6 Å (triclinic).
      
Part 4: Applications in Drug Development
Solid Lipid Nanoparticles (SLN) & Nanostructured Lipid Carriers (NLC)

PPO is superior to highly symmetric lipids (like Tristearin) for certain drug delivery applications due to its imperfection theory suitability.

  • Mechanism: Symmetric lipids crystallize into perfect lattices, often expelling the drug molecule to the particle surface (drug expulsion) during storage.

  • PPO Advantage: The asymmetry of PPO (Oleic vs. Palmitic) and the racemic nature create a disordered crystal lattice (especially in the

    
     form). This disorder provides "molecular pockets" that can accommodate lipophilic drugs, enhancing Encapsulation Efficiency (EE)  and preventing premature release.
    

Formulation Strategy: Mix PPO with a liquid lipid (e.g., Miglyol 812) to create NLCs. The PPO acts as the solid matrix that remains solid at body temperature (Tm ~35°C is close to physiological temp, requiring careful handling to ensure it remains solid or semi-solid).

Part 5: Experimental Protocols
Protocol: Polymorphic Analysis via DSC

Objective: Define the melting profile of PPO for formulation stability assessment.

  • Sample Prep: Weigh 3-5 mg of PPO into an aluminum DSC pan. Hermetically seal.

  • Erase Thermal History: Heat to 80°C and hold for 10 minutes to destroy all crystal nuclei.

  • Cooling Scan: Cool at 10°C/min to -40°C. Observe crystallization exotherm (formation of

    
    ).
    
  • Isothermal Hold: Hold at -40°C for 5 minutes.

  • Heating Scan: Heat at 5°C/min to 80°C.

    • Observation: Note endothermic peak at ~18.5°C (

      
       melt).
      
    • Observation: Note exothermic recrystallization immediately following (transition to

      
      ).
      
    • Observation: Note final endothermic peak at ~34-35°C (

      
       melt).[1]
      
Protocol: Preparation of PPO-based SLNs
  • Melt Phase: Heat PPO (solid lipid) and surfactant (e.g., Lecithin) to 45°C (approx 10°C above melting point). Dissolve lipophilic drug in this melt.

  • Aqueous Phase: Heat water + co-surfactant (e.g., Polysorbate 80) to 45°C.

  • Pre-Emulsion: Add aqueous phase to melt phase under magnetic stirring.

  • Homogenization: High-pressure homogenization (HPH) at 500 bar, 3 cycles, maintaining temperature > 40°C.

  • Crystallization: Cool dispersion to room temperature.[1] PPO will recrystallize.[1] Note: Rate of cooling dictates polymorph.[1] Rapid cooling (ice bath) promotes

    
    /
    
    
    
    forms, which are preferred for drug retention.
References
  • Sato, K. (2001). Crystallization behaviour of fats and lipids — a review. Chemical Engineering Science, 56(7), 2255-2265.[1] Link

  • Honda, Y., et al. (2021). Kinetic Study on Alpha-Form Crystallization of Mixed-Acid Triacylglycerols POP, PPO, and Their Mixture. Molecules, 26(1), 220. Link

  • Cayman Chemical. (2024). 1,2-Dipalmitoyl-3-oleoyl-rac-glycerol Product Information & SDS. Link

  • Müller, R. H., et al. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews, 54(1), S131-S155.[1] Link

  • PubChem. (2024). Compound Summary: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol.[1][4][5][6][7][8] National Library of Medicine.[1] Link

Sources

Exploratory

Technical Monograph: Isolation and Characterization of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol

[1] Part 1: Executive Technical Overview 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (hereafter referred to as OPP or PPO ) is an asymmetric triacylglycerol (TAG) distinct from its symmetric isomer, 1,3-dipalmitoyl-2-oleoyl-gl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Technical Overview

1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (hereafter referred to as OPP or PPO ) is an asymmetric triacylglycerol (TAG) distinct from its symmetric isomer, 1,3-dipalmitoyl-2-oleoyl-glycerol (POP ).[1] While POP is the dominant structural lipid in vegetable fats like cocoa butter and palm oil, conferring sharp melting profiles, OPP represents a minor but critical component affecting crystallization kinetics and polymorphic transitions.

This guide details the isolation of OPP from natural matrices. Unlike standard lipid extraction, this process requires a regioselective separation strategy because OPP and POP share the same molecular weight (833.4 g/mol ) and Equivalent Carbon Number (ECN 48), rendering standard C18 Reversed-Phase HPLC insufficient for baseline resolution.

The Isomer Challenge
  • POP (Symmetric): Oleic acid at sn-2.[1] Common in vegetable oils. High melting point stability.[2]

  • OPP (Asymmetric): Oleic acid at sn-1 or sn-3.[1][3] Common in animal fats (tallow) and milk fats; minor component in palm stearin. Slower crystallization rates; tends to form unstable

    
     or 
    
    
    
    polymorphs.

Part 2: Natural Reservoirs and Source Selection

To extract OPP efficiently, one must select a source matrix with a high initial ratio of asymmetric to symmetric disaturated TAGs.

Comparative Source Table
Source MatrixPrimary TAGsOPP/PPO AbundanceImpurity ProfileSuitability
Palm Stearin POP, PPPModerate (~10-15%)High POP content makes separation difficult.[1]High (Due to availability)
Beef Tallow POO, POP, OPPHigh (~15-20%)Complex mix of chain lengths (C14-C18).[1]Medium (Cleanup required)
Cocoa Butter POS, POP, SOSLow (<2%)Dominated by symmetric TAGs.Low
Bovine Milk Fat Complex MixModerateExtremely complex short-chain FA background.[1]Low

Recommendation: Palm Stearin (specifically the mid-fraction) is the optimal industrial source due to the limited chain-length variance (predominantly C16 and C18), simplifying the removal of non-target molecular weights.

Part 3: Extraction and Fractionation Architecture

The isolation protocol follows a subtractive logic: remove the extremes (trisaturated PPP and triunsaturated OOO) to isolate the "dipalmitoyl-monooleoyl" cluster, then separate the regioisomers.

Workflow Diagram (DOT)

ExtractionWorkflow Raw Raw Material (Palm Stearin) Solvent Solvent Fractionation (Acetone, 4°C) Raw->Solvent Dissolve 1:5 w/v SolidFrac Solid Fraction (PPP Rich) Solvent->SolidFrac Crystallize & Filter LiquidFrac Liquid Fraction (POP/OPP Enriched) Solvent->LiquidFrac Supernatant Evap Solvent Evaporation LiquidFrac->Evap AgHPLC Ag-Ion HPLC (Regioisomer Separation) Evap->AgHPLC Inject Concentrate POP Fraction 1: POP (Symmetric) AgHPLC->POP Elutes First OPP Fraction 2: OPP (Target Asymmetric) AgHPLC->OPP Elutes Second

Caption: Step-wise isolation workflow moving from bulk fractionation to high-resolution argentation chromatography.

Step 1: Solvent Fractionation (Enrichment)

Objective: Remove high-melting Tripalmitin (PPP) and low-melting Dioleoyl-palmitin (POO).[1]

  • Solubilization: Dissolve 100g Palm Stearin in 500mL Acetone (1:5 w/v ratio). Heat to 50°C to ensure complete melting.

  • Crystallization I (Removal of PPP): Cool slowly to 20°C. PPP crystallizes rapidly. Filter under vacuum. Discard the solid cake (stearin).

  • Crystallization II (Target Recovery): Cool the filtrate further to 4°C. The dipalmitoyl-oleoyl fractions (POP and OPP) will crystallize. The supernatant (rich in POO and OOO) is discarded.

  • Yield: The resulting solid fraction is the "POP/OPP Concentrate."

Part 4: High-Resolution Purification (Ag-HPLC)

Standard C18 HPLC cannot separate POP from OPP effectively because they have identical hydrophobicity. We must use Silver Ion (Argentation) Chromatography , which separates lipids based on the specific interaction between silver ions (


) and the 

-electrons of the double bonds.

Mechanism: The steric hindrance of the central (sn-2) double bond in POP reduces its interaction strength with the silver stationary phase compared to the accessible outer (sn-1/3) double bond in OPP. Therefore, POP elutes before OPP .

Experimental Protocol: Ag-HPLC
  • Stationary Phase: ChromSpher Lipids (Ag-impregnated) or Nucleosil 100-5 SA.[1]

  • Mobile Phase:

    • Solvent A:

      
      -Hexane / Acetonitrile (99.5 : 0.5 v/v)[1]
      
    • Solvent B:

      
      -Hexane / Acetonitrile / Isopropanol (Gradient mix)[1]
      
  • Flow Rate: 1.0 mL/min

  • Detection: Evaporative Light Scattering Detector (ELSD) or APCI-MS.[1]

Separation Logic:

  • Equilibration: Column is equilibrated with Solvent A.

  • Injection: The POP/OPP concentrate (dissolved in hexane) is injected.

  • Elution:

    • Peak 1:POP (Symmetric). Weakest

      
      -complexation.[1]
      
    • Peak 2:OPP (Asymmetric). Stronger

      
      -complexation due to less steric shielding of the oleic acid at the sn-1/3 position.[1]
      

Part 5: Structural Validation (E-E-A-T)

Trustworthiness in lipidomics requires validating the regio-structure.[1] You cannot rely on retention time alone.

Mass Spectrometry (APCI-MS/MS)

This is the gold standard for validating regioisomers.

  • Principle: In APCI-MS, diacylglycerol (DAG) fragment ions are formed by the loss of one fatty acid. The loss of the fatty acid at the sn-1/3 positions is energetically favored over the sn-2 position.

  • Diagnostic Ratio:

    • POP: Preferential loss of Palmitic acid (sn-1/3) yields a high

      
       fragment signal. Loss of Oleic (sn-2) is minimal.[1]
      
    • OPP: Loss of Palmitic (sn-2) is difficult.[1] Loss of Palmitic (sn-3) or Oleic (sn-1) occurs readily.[1]

    • Result: The ratio of

      
       differs significantly between the two isomers.[4]
      
Differential Scanning Calorimetry (DSC)

OPP exhibits a distinct "double melting" behavior due to polymorphic instability.

  • POP: Sharp melting peak ~35-37°C (

    
    -form).
    
  • OPP: Broader melting range ~26-30°C; often shows an exothermic transition (recrystallization) from

    
     to 
    
    
    
    during heating.[1]
Regioisomer Interaction Diagram (DOT)

AgInteraction cluster_0 Stationary Phase (Ag+) cluster_1 Symmetric (POP) cluster_2 Asymmetric (OPP) Ag Ag+ Ion POP_Mol P-O-P (Oleic at sn-2) Ag->POP_Mol Weak OPP_Mol O-P-P (Oleic at sn-1) Ag->OPP_Mol Strong Interaction1 Steric Shielding Weak Binding Interaction2 Exposed Double Bond Strong Binding

Caption: Mechanism of separation: Ag+ ions bind more strongly to the exposed sn-1 Oleic group in OPP than the shielded sn-2 Oleic group in POP.[1]

Part 6: References

  • Kallio, H., et al. (2001). "Regioisomerism of triacylglycerols in lard, tallow, yolk, chicken skin, palm oil, palm olein, palm stearin... analyzed by tandem mass spectrometry." Journal of Agricultural and Food Chemistry. Link

  • Lisa, M., & Holcapek, M. (2008). "Triacylglycerols profiling in plant oils of important food sources." European Journal of Lipid Science and Technology. Link

  • AOCS Official Method Ch 3-91. "Preparation of Methyl Esters of Fatty Acids." American Oil Chemists' Society.[5] Link

  • Faber, T.J., et al. (2009). "Crystallization of 1,3-dipalmitoyl-2-oleoyl-sn-glycerol (POP) and 1,2-dipalmitoyl-3-oleoyl-sn-glycerol (PPO)."[1] Crystal Growth & Design. Link

  • Leser, M.E., et al. (2011). "Structured Lipids: Synthesis and Applications." Food Science and Technology. Link

Sources

Foundational

Physical Properties &amp; Polymorphic Behavior of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol

An In-Depth Technical Guide on the Physical Properties of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol[1] Executive Summary Molecule: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol Common Abbreviations: OPP, PPO, rac-OPP CAS Number: 186...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physical Properties of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol[1]

Executive Summary

Molecule: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol Common Abbreviations: OPP, PPO, rac-OPP CAS Number: 1867-91-0 Molecular Formula: C53H100O6 Molecular Weight: 833.4 g/mol [1]

1-Oleoyl-2,3-dipalmitoyl-rac-glycerol is a structural isomer of the widely studied 1,3-dipalmitoyl-2-oleoyl-glycerol (POP).[1] While POP is symmetric and forms the structural backbone of cocoa butter, OPP is asymmetric . This asymmetry fundamentally alters its crystallization kinetics, polymorphic stability, and melting profile.

For researchers in drug delivery (specifically Lipid Nanoparticles - LNPs) and lipid formulations, the critical distinction is that OPP tends to stabilize in the


 (Beta-prime) polymorph , whereas symmetric analogs often transition rapidly to the 

(Beta) form. This property makes OPP a vital excipient for maintaining the plasticity of lipid matrices and preventing the expulsion of encapsulated actives (drug payload) that occurs during the transition to highly ordered

crystals.

Molecular Architecture & Crystal Packing

Asymmetry and Chain Length Packing

The physical properties of triglycerides (TAGs) are dictated by the packing of their fatty acid chains.

  • Symmetric TAGs (e.g., POP): The oleic acid kink is in the center (sn-2). This allows the saturated palmitic chains at sn-1 and sn-3 to align efficiently, typically favoring a Double Chain Length (L-2) packing structure in the stable

    
     form.[1]
    
  • Asymmetric TAGs (e.g., OPP): The oleic acid is at an outer position (sn-1 or sn-3).[1] This asymmetry disrupts the efficient stacking of the saturated chains. Consequently, OPP typically crystallizes in a Triple Chain Length (L-3) structure to accommodate the steric hindrance of the oleic moiety.

Polymorphic Landscape

Like most TAGs, OPP exhibits monotropic polymorphism, crystallizing into three primary forms with increasing stability and melting points:

  • 
     (Alpha):  Hexagonal subcell packing. Formed upon rapid cooling.[1][2] Metastable.
    
  • 
     (Beta-prime):  Orthorhombic perpendicular subcell packing.[1] The most critical form for OPP applications.
    
  • 
     (Beta):  Triclinic parallel subcell packing. The most stable form, though often difficult to achieve in pure rac-OPP compared to POP.[1]
    

Thermal Analysis: Melting Points and Transitions

The melting profile of rac-OPP is complex due to the presence of enantiomers (R- and S- isomers) which form a racemic compound with distinct thermal properties compared to the pure enantiomers.[1]

Critical Melting Points
PolymorphPacking StructureMelting Point (°C)Characteristics

(Alpha)
Hexagonal (L-3)~18.0 - 19.5°C Formed by quenching (-40°C).[1] Rapidly transforms upon heating.[1]

(Beta-prime)
Orthorhombic (L-3)~27.5 - 31.2°C Intermediate stability.[1] Often observed during slow heating of

.

(Compact)
Orthorhombic (L-3)32.6°C The most persistent stable form for rac-OPP in many experimental setups.[1]

(Beta)
Triclinic~35.0°C Highest stability.[1] Difficult to isolate in rac-mixtures without extended tempering; often lower than symmetric POP (37°C).[1]

Note: Data synthesized from DSC studies on binary mixtures and pure component analysis (e.g., Sato et al., Lutton et al.).

The "Beta-Prime" Stability Phenomenon

A defining feature of OPP is its tendency to persist in the


 form.[1] In binary mixtures (e.g., with Tripalmitin), OPP exhibits a "compact 

" form at 32.6°C .[3] This contrasts with POP, which readily transitions to the

form at 34.2°C - 37.0°C .[1]

Why this matters: In LNP and solid lipid nanoparticle (SLN) formulation, the


 crystal lattice is less perfect than the 

lattice. This imperfection creates "lattice defects" that provide space to accommodate drug molecules.[1] If the lipid transitions fully to the highly ordered

form, the drug is often expelled to the surface (blooming), leading to instability. OPP is therefore a superior stabilizer for drug retention than POP.

Experimental Characterization Protocols

To validate the physical state of OPP in your formulation, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)
  • Objective: Determine polymorphic transition temperatures and enthalpies.

  • Protocol:

    • Melt Memory Erasure: Heat sample to 80°C for 10 minutes to destroy all crystal nuclei.

    • Quench Cooling: Cool at 15°C/min to -40°C to form the

      
       polymorph.
      
    • Isothermal Hold: Hold at -40°C for 10 minutes.

    • Heating Scan: Heat at 5°C/min from -40°C to 80°C.

  • Expected Output:

    • Exotherm at ~-20°C (Crystallization of

      
       if not fully formed).[1]
      
    • Endotherm at ~19°C (Melting of

      
      ).
      
    • Exotherm immediately following (Recrystallization to

      
      ).[1]
      
    • Major Endotherm at 31-33°C (Melting of stable

      
      ).[1]
      
Synchrotron Radiation X-Ray Diffraction (XRD)
  • Objective: Confirm packing structure (L-2 vs L-3).

  • Small Angle X-Ray Scattering (SAXS):

    • Look for Long Spacing values.[1][4][5]

    • OPP (L-3): Expect spacing of ~65-70 Å.

    • POP (L-2): Expect spacing of ~40-45 Å.

  • Wide Angle X-Ray Scattering (WAXS):

    • 
      :  Single strong peak at 4.15 Å.[1]
      
    • 
      :  Two strong peaks at 3.80 Å and 4.20 Å.
      
    • 
      :  Strong peak at 4.6 Å and several weaker lines.
      

Visualization of Polymorphic Pathways

The following diagram illustrates the energy landscape and transition pathways for 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol.

OPP_Polymorphism Melt Melt (Liquid) > 40°C Alpha Alpha (α) Hexagonal MP: ~19°C Melt->Alpha Quench Cool (>10°C/min) Alpha->Melt Heat BetaPrime Beta-Prime (β') Orthorhombic MP: ~31-33°C Alpha->BetaPrime Slow Heat / Tempering BetaPrime->Melt Heat Beta Beta (β) Triclinic MP: ~35°C (Difficult to access) BetaPrime->Beta Long Term Storage (Slow Transition) Beta->Melt Heat

Caption: Thermal transition map for OPP. Note the stability island at the Beta-Prime phase, distinct from symmetric TAGs.

Experimental Workflow Diagram

Experimental_Workflow cluster_DSC Thermal Analysis (DSC) cluster_XRD Structural Analysis (XRD) Sample Sample: rac-OPP (CAS 1867-91-0) Step1 Erasure: 80°C (10 min) Sample->Step1 StepA Tempering at 20°C Sample->StepA Step2 Quench: -40°C Step1->Step2 Step3 Scan: 5°C/min Step2->Step3 Result1 Output: Melting Peaks (19°C, 32.6°C) Step3->Result1 Correlation Data Synthesis: Confirm Polymorph Identity Result1->Correlation StepB WAXS Acquisition StepA->StepB Result2 Output: Packing Mode (L-3 Triple Chain) StepB->Result2 Result2->Correlation

Caption: Integrated workflow for validating the physical state of OPP in lipid formulations.

References

  • Lutton, E. S. "The Polymorphism of the Disaturated Triglycerides—OSS, OPP, POS, OPS and OSP."[4][6][7][8] Journal of the American Chemical Society, vol. 73, no.[4][6][7][8] 12, 1951, pp. 5595–5598. Link[1]

  • Sato, K., et al. "Systematic Investigation of Co-Crystallization Properties in Binary and Ternary Mixtures of Triacylglycerols Containing Palmitic and Oleic Acids." Journal of Physical Chemistry B, vol. 101, 1997, pp. 3498–3505.[3]

  • Bayés-García, L., et al. "In situ observation of transformation pathways of polymorphic forms of 1,3-dipalmitoyl-2-oleoyl glycerol (POP)." CrystEngComm, 2013. Link

  • Minato, A., et al. "Synchrotron radiation X-ray diffraction study on phase behavior of PPP-POP binary mixtures."[1] Journal of the American Oil Chemists' Society, 1997.

  • Cayman Chemical. "Product Information: 1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol."[1][9] Cayman Chemical Product Database. Link

Sources

Exploratory

Technical Guide: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol in Model Membranes

Executive Summary 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (OPP) represents a critical class of asymmetric triacylglycerols (TAGs) utilized to model the hydrophobic core of lipid droplets (LDs) and to engineer Solid Lipid N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (OPP) represents a critical class of asymmetric triacylglycerols (TAGs) utilized to model the hydrophobic core of lipid droplets (LDs) and to engineer Solid Lipid Nanoparticles (SLNs). Unlike symmetric TAGs (e.g., 1,3-dipalmitoyl-2-oleoyl-sn-glycerol, POP), the asymmetry of OPP confers unique polymorphic behaviors and miscibility profiles within phospholipid bilayers.

This guide provides a rigorous technical framework for researchers utilizing OPP to study Lipid Droplet Biogenesis (via bilayer saturation) and LD Mimetics (Adiposomes). It moves beyond basic description to operational protocols for observing phase separation, lens formation, and polymorphic transitions.

Physicochemical Profile & Polymorphism

Structural Asymmetry

OPP consists of a glycerol backbone esterified with oleic acid (C18:1) at the sn-1 position and palmitic acid (C16:[1]0) at the sn-2 and sn-3 positions.[1] The "rac" designation indicates a racemic mixture, typically implying the presence of enantiomers if the sn-2 position is chiral, though in bulk TAG contexts, it often refers to the positional distribution in synthetic mixtures.

Key Distinction:

  • Symmetric (POP): High symmetry leads to rapid crystallization into stable

    
     forms.
    
  • Asymmetric (OPP): The steric hindrance of the terminal oleoyl group delays crystallization and stabilizes metastable

    
     and 
    
    
    
    polymorphs, a feature advantageous for drug loading in SLNs as it prevents drug expulsion during storage.
Thermal Behavior & Phase Transitions

Researchers must account for the polymorphic transitions of OPP during membrane preparation.

PolymorphApprox. Melting Point (

)
Packing CharacteristicRelevance to Models

(Alpha)
~18-22°CHexagonal, loose packingTransient form upon rapid cooling; high drug loading capacity.

(Beta-prime)
~30-35°COrthorhombic perpendicularMetastable; common in SLN formulations.

(Beta)
~38-40°CTriclinic parallelMost stable; forms large crystals that can disrupt vesicle integrity.

Critical Insight: When incorporating OPP into model membranes at physiological temperature (37°C), the TAG exists in a liquid or semi-solid state depending on the thermal history. For SLN applications, maintaining the


 form is often the target to balance stability and payload capacity.

Experimental Models: The Bilayer-to-Droplet Continuum

The study of OPP in model membranes generally falls into two distinct regimes: Solubility Limits (Bilayer) and Phase Separation (Adiposome) .

Regime A: Bilayer Incorporation & Lens Formation

Triacylglycerols have very low solubility in phospholipid bilayers (approx. 3-5 mol%). Exceeding this limit results in the nucleation of TAG lenses between the bilayer leaflets—the biophysical precursor to cellular lipid droplets.

Protocol 1: Visualization of OPP Lenses in GUVs

Objective: To generate Giant Unilamellar Vesicles (GUVs) containing phase-separated OPP lenses.

Materials:

  • Lipid: DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine).

  • TAG: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (OPP).[2]

  • Dye: Nile Red (stains neutral lipids/TAGs preferentially).

  • Buffer: 200 mM Sucrose (internal), 200 mM Glucose (external) for density contrast.

Workflow:

  • Stock Preparation: Dissolve DOPC and OPP in Chloroform at a molar ratio of 95:5 .

    • Note: 5% OPP is sufficient to induce lens formation without destabilizing the GUV formation process.

    • Add Nile Red at 0.1 mol%.

  • Electroformation:

    • Spread 10

      
      L of lipid mixture on Indium Tin Oxide (ITO) coated slides.
      
    • Desiccate under vacuum for 2 hours to remove solvent traces.[3]

    • Assemble chamber with a 2 mm spacer and fill with Sucrose buffer.

    • Apply sinusoidal AC field: 10 Hz, 1.5 V for 2 hours at 45°C (above OPP

      
      -transition).
      
  • Harvesting: Reduce voltage to 0.5 V, 2 Hz for 30 mins to detach vesicles.

  • Observation: Transfer to Glucose buffer. Observe under fluorescence microscopy.

    • Result: GUVs will appear with bright red "lenses" or "blisters" where the hydrophobic OPP has sequestered between the monolayer leaflets.

Regime B: Adiposomes (Lipid Droplet Mimetics)

Adiposomes are spherical particles with a neutral lipid core (OPP) surrounded by a phospholipid monolayer. They are used to study protein binding (e.g., perilipins) to the LD surface.

Protocol 2: Adiposome Fabrication via Sonication

Objective: Create stable, monolayer-coated OPP droplets.

Workflow:

  • Dry Film: Evaporate 1

    
    mol of Phospholipid (e.g., POPC) in a glass vial to form a thin film.
    
  • Rehydration: Add 1 mL of buffer (e.g., HKM: 50 mM Hepes, 120 mM KCl, 10 mM MgCl2). Vortex to form Multilamellar Vesicles (MLVs).

  • TAG Addition: Add 10

    
    mol of OPP (liquid state, >40°C) to the MLV suspension.
    
    • Ratio: 10:1 TAG:Phospholipid ensures a core-shell structure rather than vesicular structure.

  • Emulsification: Sonicate (probe sonicator) for 3 x 30 seconds on ice.

    • Energy: High shear force is required to break the TAG into nano-droplets which are immediately coated by the phospholipids.

  • Purification: Centrifuge at 15,000 x g for 20 mins.

    • Top Layer: Adiposomes (white creamy layer).

    • Pellet: Excess MLVs/liposomes.

    • Subnatant: Unincorporated lipids.

  • Collection: Carefully scoop the top layer.

Visualization of Mechanisms[4][5]

Lipid Droplet Biogenesis Pathway

The following diagram illustrates the thermodynamic transition of OPP from a dispersed molecule in the ER membrane to a nucleated lens, and finally a budding lipid droplet.

LD_Biogenesis Solubilized Solubilized OPP (<3 mol%) Dispersed in Bilayer Saturation Saturation Point (>3-5 mol%) Solubilized->Saturation Accumulation Nucleation Lens Nucleation (Phase Separation) Saturation->Nucleation Hydrophobic Segregation Blister Blister Formation (Lens Expansion) Nucleation->Blister Interleaflet Accumulation Budding Budding (Monolayer Coverage) Blister->Budding Curvature Stress Adiposome Mature Adiposome (OPP Core + PL Monolayer) Budding->Adiposome Fission

Figure 1: Mechanism of OPP phase separation in phospholipid bilayers leading to Lipid Droplet formation.

Adiposome Fabrication Workflow

This diagram details the critical steps in generating Adiposomes using the sonication method described in Protocol 2.

Adiposome_Workflow Start Phospholipids (POPC) Dry Film Hydrate Hydrate with Buffer (Form MLVs) Start->Hydrate AddTAG Add OPP (Liquid Phase) Ratio 10:1 (TAG:PL) Hydrate->AddTAG Sonicate High-Shear Sonication (Emulsification) AddTAG->Sonicate Centrifuge Centrifugation (Density Separation) Sonicate->Centrifuge Isolate Collect Top Layer (Adiposomes) Centrifuge->Isolate  Floatation

Figure 2: Step-by-step workflow for the preparation of OPP-core Adiposomes.

Applications in Drug Development

Solid Lipid Nanoparticles (SLNs)

OPP is a preferred matrix lipid for SLNs due to its asymmetric structure.

  • Mechanism: The imperfection in the crystal lattice (caused by the kinked oleoyl chain) creates "voids" where hydrophobic drug molecules can reside.

  • Advantage: Prevents the "drug expulsion" phenomenon often seen with highly crystalline, symmetric TAGs like Tripalmitin (PPP) during storage.

Atherosclerosis Modeling

Supersaturation of membrane cholesterol and TAGs is a hallmark of foam cell formation.

  • Application: Researchers use OPP-loaded GUVs to test the efficacy of lipid-efflux proteins (e.g., ApoA-I) in mobilizing neutral lipids from the membrane lens.

References

  • PubChem. (n.d.). 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Khandelia, H., et al. (2010). Structure and dynamics of phospholipid-based lipid droplets (Adiposomes). Biophysical Journal. (Contextual grounding for Adiposome models).
  • Thiam, A. R., et al. (2013). Biophysics of Lipid Droplets. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
  • Avanti Polar Lipids. (n.d.). Giant Vesicle Preparation via Electroformation. Retrieved from [Link]

  • Sato, K. (2001). Crystallization behaviour of fats and lipids — a review. Chemical Engineering Science. (Source for TAG polymorphism mechanisms).

Sources

Foundational

The Keystone of Quantitative Lipidomics: A Technical Guide to 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol

Foreword: The Imperative for Precision in Lipidomics In the intricate landscape of metabolic research, the precise quantification of individual lipid species is paramount. Triacylglycerols (TGs), the primary constituents...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Precision in Lipidomics

In the intricate landscape of metabolic research, the precise quantification of individual lipid species is paramount. Triacylglycerols (TGs), the primary constituents of fat storage, are not merely inert energy reservoirs but dynamic signaling molecules and critical biomarkers for a spectrum of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease.[1][2] The challenge for researchers, scientists, and drug development professionals lies in navigating the immense complexity of the lipidome to achieve accurate and reproducible quantification. This guide delves into the core function of a specific triacylglycerol, 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (TG(18:1/16:0/16:0)), as a cornerstone in modern mass spectrometry-based lipidomics research, with a focus on its role as an internal standard for achieving analytical rigor and trustworthiness in quantitative workflows.

Chapter 1: Understanding 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (TG 50:1)

1-Oleoyl-2,3-dipalmitoyl-rac-glycerol is a mixed-chain triacylglycerol composed of a glycerol backbone esterified with one oleic acid (18:1) and two palmitic acid (16:0) moieties. Its systematic nomenclature is TG(18:1/16:0/16:0), and it is also commonly referred to by the sum of its carbon atoms and double bonds, TG(50:1).

PropertyValueSource
Molecular Formula C53H100O6
Molecular Weight 833.36 g/mol
Monoisotopic Mass 832.7520 Da

This specific TG is of significant interest as it represents a common structural motif found in natural fats and oils and is implicated in various metabolic pathways. Accurate quantification of such TGs in biological matrices like plasma, serum, and tissues is crucial for understanding lipid homeostasis and the pathophysiology of metabolic disorders.[1][3]

Chapter 2: The Principle of Isotope Dilution Mass Spectrometry (ID-MS) in Lipidomics

Direct analysis of lipid extracts by mass spectrometry is fraught with challenges that can lead to inaccurate quantification. These include variations in sample extraction efficiency, matrix effects (where other molecules in the sample suppress or enhance the signal of the analyte), and fluctuations in instrument response.[2] To overcome these hurdles, the gold standard in quantitative mass spectrometry is Isotope Dilution Mass Spectrometry (ID-MS).[4]

The core principle of ID-MS is the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte of interest to the sample at the earliest stage of preparation.[4] This SIL internal standard (IS) is chemically identical to the endogenous analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)).[4]

Why SIL Internal Standards are Critical:

  • Co-elution and Identical Behavior: The SIL-IS has virtually identical physicochemical properties to the native analyte, meaning it behaves the same way during extraction, chromatography, and ionization.[4]

  • Correction for Variability: By measuring the ratio of the signal from the native analyte to the signal from the SIL-IS, any variations introduced during the analytical workflow are canceled out.[4] If a portion of the sample is lost during preparation, an equal proportion of the SIL-IS is also lost, preserving the ratio. Similarly, if the ionization of the analyte is suppressed by the matrix, the ionization of the SIL-IS will be suppressed to the same extent.

  • Enhanced Accuracy and Precision: This ratiometric approach significantly improves the accuracy and precision of quantification, making it indispensable for robust biomarker discovery and clinical research.[1][3]

For the quantification of TG(18:1/16:0/16:0), an ideal internal standard would be its own stable isotope-labeled counterpart, such as TG(18:1-d5/16:0/16:0). However, the synthesis of every specific TG isotopologue is often impractical.[2] A scientifically sound and widely accepted alternative is to use a class-specific SIL-IS. For the triacylglycerol class, a structurally similar, deuterated TG, such as 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol (TG(16:0/18:0/16:0)-d5) , serves as an excellent internal standard. Its d5-labeled glycerol backbone ensures a distinct mass shift while the fatty acid composition is representative of common endogenous TGs.

Chapter 3: Experimental Workflow for TG(18:1/16:0/16:0) Quantification

This section provides a detailed, step-by-step methodology for the quantification of TG(18:1/16:0/16:0) in human plasma, employing TG(16:0/18:0/16:0)-d5 as the internal standard.

Diagram of the Quantitative Lipidomics Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (e.g., 50 µL) Spike Spike with TG(16:0/18:0/16:0)-d5 IS Sample->Spike Extract Lipid Extraction (MTBE Method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject onto LC System Reconstitute->Inject Separate C30 Column Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Triple Quadrupole MS (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify vs. Calibration Curve Ratio->Quantify

Caption: Workflow for TG(18:1/16:0/16:0) quantification.

Part 1: Lipid Extraction from Plasma (MTBE Method)

The methyl-tert-butyl ether (MTBE) method is chosen for its efficiency and reduced use of hazardous chlorinated solvents compared to traditional Folch or Bligh-Dyer methods. It provides excellent recovery for a broad range of lipid classes, including triacylglycerols.

Protocol:

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent lipid degradation.

  • Aliquoting: In a clean 1.5 mL polypropylene microcentrifuge tube, add 50 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the TG(16:0/18:0/16:0)-d5 internal standard solution (e.g., at 10 µg/mL in methanol) to the plasma. Vortex briefly.

  • Methanol Addition: Add 225 µL of ice-cold methanol. Vortex for 10 seconds. The methanol serves to precipitate proteins and disrupt their interactions with lipids.[5]

  • MTBE Addition: Add 750 µL of ice-cold MTBE. Vortex vigorously for 1 minute.

  • Phase Separation: Add 187.5 µL of water to induce the separation of the aqueous and organic phases. Vortex for 20 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C. This will result in two distinct liquid layers and a protein pellet at the bottom.

  • Collection of Organic Layer: Carefully collect the upper organic layer (approximately 700 µL), which contains the lipids, and transfer it to a new clean tube. Be cautious not to disturb the protein pellet.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator at ambient temperature.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v). Vortex thoroughly to ensure all lipids are redissolved.[4]

Part 2: LC-MS/MS Analysis

Rationale for Chromatographic Choices:

  • Column: A C30 reversed-phase column is recommended. Compared to the more common C18 columns, C30 phases offer superior shape selectivity for hydrophobic, long-chain molecules like triacylglycerols.[6][7] This enhanced selectivity can resolve isomeric TGs and provide better separation from other lipid classes, leading to more accurate quantification.[6]

  • Mobile Phase: A gradient of acetonitrile/water and isopropanol/acetonitrile is used. The addition of ammonium formate or ammonium acetate (e.g., 10 mM) to the mobile phase is crucial. This volatile salt promotes the formation of ammonium adducts ([M+NH₄]⁺) of the neutral TG molecules during electrospray ionization.[8] These adducts are stable and fragment in a predictable manner, which is essential for MRM analysis.

LC-MS/MS Parameters:

ParameterSetting
LC System UHPLC system (e.g., Waters ACQUITY, Agilent 1290)
Column C30 Reversed-Phase, 2.1 x 150 mm, 2.6 µm
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Formate
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate
Flow Rate 0.3 mL/min
Gradient 30% B to 100% B over 15 min, hold 5 min, re-equilibrate
Column Temp. 50 °C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
Part 3: Multiple Reaction Monitoring (MRM) Transitions

The MRM method is designed to be highly specific. The first quadrupole (Q1) is set to select the m/z of the [M+NH₄]⁺ precursor ion. This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to select for specific product ions. For TGs, the most characteristic fragmentation is the neutral loss of a fatty acid moiety plus ammonia.

Calculation of MRM Transitions:

  • Precursor Ion ([M+NH₄]⁺): Monoisotopic Mass of TG + Mass of NH₄⁺ (18.0338 Da)

  • Product Ion ([M+NH₄ - RCOOH - NH₃]⁺): This is the diacylglycerol fragment. It can also be calculated as: Precursor m/z - Mass of the neutral fatty acid.

MRM Transitions Table:

CompoundPrecursor Ion (Q1) [M+NH₄]⁺Product Ion (Q3) [Diacylglycerol fragment]Neutral Loss
TG(18:1/16:0/16:0) 850.79594.53Palmitic Acid (16:0)
568.51Oleic Acid (18:1)
TG(16:0/18:0/16:0)-d5 (IS) 858.83602.56Palmitic Acid (16:0)
574.54Stearic Acid (18:0)

Note: The m/z values are calculated based on monoisotopic masses and may need to be confirmed and optimized on the specific mass spectrometer used. At least two transitions per compound are monitored for confident identification and quantification.

Chapter 4: Data Processing and Self-Validating Systems

A robust protocol is a self-validating system. The inclusion of the SIL-IS is the primary component of this system, ensuring that the final calculated concentration is corrected for analytical variability.

Data Processing Workflow

G cluster_data Data Quantification Pipeline raw_data Raw Data LC-MS/MS Chromatograms peak_integration Peak Integration Integrate peak areas for Analyte and IS MRM transitions raw_data->peak_integration ratio_calc Ratio Calculation Calculate Area_Analyte / Area_IS peak_integration->ratio_calc cal_curve Calibration Curve Plot (Analyte/IS Ratio) vs. Concentration ratio_calc->cal_curve concentration Final Concentration Interpolate sample ratio on curve cal_curve->concentration

Caption: Data processing pipeline for accurate quantification.

  • Peak Integration: The chromatographic peaks for the MRM transitions of both the endogenous TG(18:1/16:0/16:0) and the internal standard TG(16:0/18:0/16:0)-d5 are integrated using the instrument's software.

  • Ratio Calculation: For each sample, the peak area of the analyte is divided by the peak area of the internal standard to obtain a response ratio.

  • Calibration Curve: A calibration curve is generated by preparing a series of standards with known concentrations of the native TG(18:1/16:0/16:0) and a fixed concentration of the internal standard. The response ratios are plotted against the known concentrations.

  • Quantification: The response ratio from the unknown biological sample is then used to determine its concentration by interpolating from the linear regression of the calibration curve.

Trustworthiness through Quality Control:

To ensure the validity of the entire system, Quality Control (QC) samples should be interspersed throughout the analytical run. These are typically pooled samples created by combining a small aliquot of every study sample. The coefficient of variation (%CV) of the calculated concentration of TG(18:1/16:0/16:0) in these QC samples should be monitored. A low %CV (typically <15-20%) across the batch demonstrates the stability and reproducibility of the entire workflow, from extraction to data analysis.[1][3]

Conclusion

The accurate quantification of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol and other triacylglycerols is not merely an analytical exercise; it is a critical step in unraveling the complexities of metabolic health and disease. By leveraging a robust analytical workflow grounded in the principles of isotope dilution mass spectrometry, researchers can achieve the high degree of precision and confidence required for impactful discoveries. The use of a well-characterized, stable isotope-labeled internal standard is not just a recommendation but a necessity for generating trustworthy and reproducible data. This guide provides the technical foundation and the scientific rationale for establishing such a self-validating system, empowering researchers to move forward in their quest to understand and combat metabolic disease.

References

  • Title: Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Source: Journal of Proteome Research. URL: [Link]

  • Title: Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Source: PMC. URL: [Link]

  • Title: A Rapid, Workflow Driven Approach to Discovery Lipidomics Using Ion Mobility DIA UPLC/MS and Lipostar™. Source: Waters Corporation. URL: [Link]

  • Title: LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples. Source: Springer Link. URL: [Link]

  • Title: A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. Source: Agilent. URL: [Link]

  • Title: LipidQuan-R for Triglycerides in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Lipidomic Research Studies. Source: Waters Corporation. URL: [Link]

  • Title: A beginner's guide to lipidomics. Source: The Biochemist - Portland Press. URL: [Link]

  • Title: Development of an Analytical Method for Blood Triglycerides Using Triple Quadrupole Mass Spectrometer. Source: Shimadzu. URL: [Link]

  • Title: LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples. Source: PubMed. URL: [Link]

  • Title: Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Source: ACS Publications. URL: [Link]

  • Title: Internal standards for lipidomic analysis. Source: LIPID MAPS. URL: [Link]

  • Title: Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Source: MDPI. URL: [Link]

  • Title: Lipidomic analysis of tissue culture cells, tissues, and purified organelles. Source: Protocols.io. URL: [Link]

  • Title: Triglyceride quantification by catalytic saturation and LC–MS/MS reveals an evolutionary divergence in regioisometry among green microalgae. Source: ResearchGate. URL: [Link]

  • Title: 16:0-18:0-16:0 D5 TG. Source: Avanti Polar Lipids. URL: [Link]

  • Title: A Novel Lipidomics Workflow for Improved Human Plasma Identification and Quantification Using RPLC-MSn Methods and Isotope Dilution Strategies. Source: ResearchGate. URL: [Link]

  • Title: 18:1-21:2-18:1 TG-d5. Source: Avanti Polar Lipids. URL: [Link]

  • Title: Why polymer like peaks with C30 column always? Source: ResearchGate. URL: [Link]

  • Title: 18:1-17:1-18:1 TG-d5. Source: Avanti Polar Lipids. URL: [Link]

  • Title: Comparison of a C30 Bonded Silica Column and Columns with Shorter Bonded Ligands in Reversed-Phase LC. Source: ResearchGate. URL: [Link]

  • Title: 18:1-19:2-18:1 TG-d5. Source: Avanti Polar Lipids. URL: [Link]

  • Title: Triglyceride Colorimetric Assay Kit. Source: CiteAb. URL: [Link]

  • Title: E. coli Engineered for Triglyceride Production. Source: Tufts Digital Library. URL: [Link]

  • Title: MS 2 spectrum for a TG standard TG (16:0/18:1/16:0) having m/z 850.7... Source: ResearchGate. URL: [Link]

  • Title: Showing Compound TG(18:0/16:0/16:0) (FDB093898). Source: FooDB. URL: [Link]

  • Title: Showing metabocard for TG(16:0/18:2(9Z,12Z)/18:3(9Z,12Z,15Z))[iso6] (BMDB0063420). Source: Bovine Metabolome Database. URL: [Link]

  • Title: Development and validation of a LC-MS/MS method for determination of eight PEth homologues in whole blood. Source: Universidade de Lisboa. URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Resolution Mass Spectrometry Analysis of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the analysis of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODPG), a mixed-chain triacylglycerol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODPG), a mixed-chain triacylglycerol (TAG), using high-resolution mass spectrometry (HRMS). Triacylglycerols are fundamental in numerous biological processes and are key components in pharmaceutical and nutraceutical formulations. Accurate characterization of their molecular structure is therefore critical. This document outlines detailed protocols for sample preparation, instrumentation setup, and data analysis, with a focus on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS). The methodologies described herein are designed to provide unambiguous structural elucidation and are applicable to both pure standards and complex biological extracts.

Introduction: The Significance of Triacylglycerol Analysis

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and consist of a glycerol backbone esterified to three fatty acids. The specific fatty acids and their positions on the glycerol backbone (sn-1, sn-2, and sn-3) define the TAG's chemical properties and biological function. 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODPG) is a specific TAG containing one oleic acid (18:1) and two palmitic acid (16:0) moieties. The analysis of such specific TAGs is crucial for understanding lipid metabolism, disease pathology, and for the quality control of lipid-based drug delivery systems.

Mass spectrometry has become the gold standard for lipid analysis due to its high sensitivity, specificity, and ability to provide detailed structural information.[1] Techniques such as electrospray ionization (ESI) allow for the gentle ionization of TAG molecules, preserving their intact structure for initial mass measurement.[2] Subsequent fragmentation using tandem mass spectrometry (MS/MS or MSn) provides characteristic neutral losses and fragment ions that reveal the composition of the constituent fatty acids.[3] This application note will detail a robust workflow for the analysis of ODPG, from sample preparation to data interpretation.

Experimental Design: A Validating Workflow

The following sections provide a self-validating experimental workflow. Each step is designed to ensure the integrity of the analysis, from initial sample handling to the final structural confirmation.

Materials and Reagents
  • Solvents: HPLC or LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and water.

  • Additives: Ammonium formate or ammonium acetate (for adduct formation).

  • Internal Standard (Optional but Recommended): A commercially available, structurally similar TAG with a distinct mass, such as 1,2,3-tripalmitoleoyl-rac-glycerol.

  • Sample: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol standard or lipid extract containing ODPG.

Sample Preparation: Ensuring Analytical Integrity

Accurate and reproducible sample preparation is paramount for reliable TAG analysis.[4] The following protocol is a modified Bligh and Dyer method suitable for extracting lipids from biological matrices.[5] For pure standards, a simple dissolution step is sufficient.

Protocol for Lipid Extraction from Biological Samples:

  • Homogenization: Homogenize the tissue sample or cell pellet in a mixture of chloroform:methanol (1:2, v/v). For every 100 mg of tissue, use 3 mL of the solvent mixture.

  • Phase Separation: Add 1 mL of chloroform and 1 mL of water to the homogenate. Vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge the mixture at 3,000 x g for 10 minutes to achieve clear phase separation.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for injection, such as methanol:chloroform (1:1, v/v) or isopropanol.

For Pure Standards:

  • Accurately weigh a small amount of the ODPG standard.

  • Dissolve the standard in methanol:chloroform (1:1, v/v) to a final concentration of 1-10 µg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For complex mixtures, chromatographic separation is essential to resolve isomeric species. A reversed-phase HPLC system coupled to the mass spectrometer is recommended.[6]

Table 1: HPLC Parameters

ParameterValueRationale
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µmProvides excellent separation of TAGs based on their hydrophobicity.
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium FormateAmmonium formate facilitates the formation of [M+NH4]+ adducts for improved ionization and fragmentation.[7]
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium FormateIsopropanol is a strong solvent for eluting hydrophobic TAGs.
Gradient 30% B to 99% B over 20 minutesA gradual increase in the organic phase composition allows for the separation of a wide range of lipid species.
Flow Rate 0.2 mL/minA lower flow rate is compatible with most ESI sources and improves ionization efficiency.
Column Temperature 50 °CElevated temperature reduces viscosity and improves peak shape.
Injection Volume 5 µL

Diagram 1: LC-MS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample or Standard Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Reconstitution Reconstitution in Injection Solvent Extraction->Reconstitution HPLC Reversed-Phase HPLC Separation Reconstitution->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS1 Full Scan MS (MS1) (Identify Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Select [M+NH4]+ MS2 Tandem MS (MS2) (Acquire Fragment Ions) CID->MS2 Identification Precursor Mass Matching MS2->Identification Fragmentation Fragmentation Pattern Analysis Identification->Fragmentation Confirmation Structural Confirmation Fragmentation->Confirmation

Caption: Workflow for ODPG analysis.

Mass Spectrometry Parameters

The following parameters are a starting point and should be optimized for the specific instrument used.

Table 2: Mass Spectrometer Parameters (Q-TOF or Orbitrap)

ParameterValueRationale
Ionization Mode Positive Electrospray Ionization (ESI)TAGs readily form protonated or ammoniated adducts in positive mode.
Capillary Voltage 3.5 - 4.0 kVOptimizes the spray for stable ion generation.
Source Temperature 120 - 150 °CAssists in desolvation without causing thermal degradation.
Desolvation Gas Flow 600 - 800 L/hrFacilitates the evaporation of solvent from the ESI droplets.
MS1 Scan Range m/z 300 - 1200Covers the expected mass range for most common TAGs.
MS2 Acquisition Data-Dependent Acquisition (DDA)Automatically triggers MS/MS scans on the most abundant precursor ions.
Collision Energy 25 - 40 eV (or NCE 30-45)This energy range is typically sufficient to induce informative fragmentation of TAGs.

Data Analysis and Interpretation

Identification of the Precursor Ion

The molecular formula of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol is C₅₃H₁₀₀O₆.[8]

  • Monoisotopic Mass: 832.7520 g/mol [9]

  • Ammoniated Adduct [M+NH₄]⁺: The expected m/z value is 850.7836.

In the full scan (MS1) spectrum, the most abundant ion corresponding to ODPG should be the ammoniated adduct at m/z 850.8. The high mass accuracy of modern instruments allows for confident identification based on this precursor mass.

Interpretation of the MS/MS Fragmentation Pattern

Collision-induced dissociation (CID) of the [M+NH₄]⁺ adduct of a TAG results in the neutral loss of ammonia and one of the fatty acid chains. This produces a characteristic diacylglycerol-like fragment ion.[3]

For ODPG, the following neutral losses and resulting fragment ions are expected:

  • Loss of Palmitic Acid (C₁₆H₃₂O₂): This results in a fragment ion corresponding to the diacylglycerol containing oleic and palmitic acid.

    • Neutral Loss: NH₃ + C₁₆H₃₂O₂ = 17.0265 + 256.2402 = 273.2667 Da

    • Fragment Ion m/z: 850.7836 - 273.2667 = 577.5169

  • Loss of Oleic Acid (C₁₈H₃₄O₂): This results in a fragment ion corresponding to the diacylglycerol containing two palmitic acid molecules.

    • Neutral Loss: NH₃ + C₁₈H₃₄O₂ = 17.0265 + 282.2559 = 299.2824 Da

    • Fragment Ion m/z: 850.7836 - 299.2824 = 551.5012

The presence of both fragment ions at m/z 577.5 and 551.5 confirms the presence of both oleic and palmitic acid in the TAG. The relative abundance of these fragment ions can sometimes provide information about the position of the fatty acids, though this is not always definitive without further experimentation (e.g., MS³).[1][3]

Diagram 2: Fragmentation Pathway of ODPG [M+NH₄]⁺

G cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor [M+NH₄]⁺ m/z 850.8 frag1 [M+NH₄ - (NH₃ + Palmitic Acid)]⁺ m/z 577.5 precursor->frag1 - NH₃ - Palmitic Acid (16:0) frag2 [M+NH₄ - (NH₃ + Oleic Acid)]⁺ m/z 551.5 precursor->frag2 - NH₃ - Oleic Acid (18:1)

Sources

Application

Application Note: Unambiguous Structural Characterization of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol by Multinuclear and Multidimensional NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural characterization of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODPG), a mixed-acid triacylglycerol (TAG), using high-resolution Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODPG), a mixed-acid triacylglycerol (TAG), using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We detail a complete workflow, from sample preparation to advanced spectral analysis, designed for researchers, scientists, and drug development professionals. The protocol leverages one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to provide an unambiguous assignment of the fatty acid regiochemistry on the glycerol backbone. This methodology serves as a robust, non-destructive analytical tool for the structural elucidation of complex lipids, crucial for quality control, lipidomics research, and the development of lipid-based therapeutics.

Introduction: The Challenge of Triacylglycerol Isomerism

Triacylglycerols (TAGs) are the primary components of natural fats and oils, consisting of a glycerol backbone esterified with three fatty acids.[1][2] When the fatty acid constituents are different, as in the case of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODPG), positional isomers can exist. Distinguishing between, for example, ODPG and its regioisomer 1,3-Dipalmitoyl-2-oleoyl-rac-glycerol is a significant analytical challenge that cannot be resolved by mass spectrometry or simple chromatographic methods alone.[3] The precise location of each fatty acid chain dictates the physicochemical and biological properties of the molecule.

NMR spectroscopy offers a powerful and non-destructive solution for this challenge.[1] By probing the magnetic environment of each nucleus (¹H and ¹³C) within the molecule, NMR can provide detailed information about its covalent structure and connectivity. In particular, two-dimensional correlation experiments are indispensable for confirming the specific ester linkages between the fatty acid carbonyl groups and the protons of the glycerol backbone, thereby establishing the exact regiochemistry.[3]

Principle and Strategy

The fundamental principle of this method lies in the unique chemical shift of each proton and carbon nucleus based on its local electronic environment. While one-dimensional ¹H and ¹³C spectra provide the initial overview of the functional groups present, significant signal overlap, especially in the aliphatic region of the fatty acid chains, necessitates a more advanced approach.[1][4]

Our strategy employs a suite of NMR experiments in a hierarchical fashion:

  • ¹H NMR: To identify and integrate key proton signals (olefinic, glycerol, α-carbonyl methylene).

  • ¹³C NMR & DEPT: To identify all carbon environments and determine their multiplicity (CH, CH₂, CH₃, or quaternary C), aiding in the assignment of the heavily overlapped aliphatic signals.[5]

  • 2D COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton coupling networks, primarily for assigning the protons within the glycerol moiety.[6][7]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, linking the ¹H and ¹³C assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for confirming regiochemistry. It reveals long-range (2-3 bond) correlations between protons and carbons, crucially linking the glycerol backbone protons to the carbonyl carbons of the specific fatty acid chains they are esterified to.[8][9]

This multi-faceted approach creates a self-validating system where the results of each experiment corroborate the others, leading to an unambiguous structural assignment.

Detailed Experimental Protocol

Sample Preparation

Meticulous sample preparation is the foundation for acquiring high-quality NMR spectra.[10] The goal is a homogeneous solution free of particulate matter.

  • Analyte: High-purity (>95%) 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol.

  • Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice for lipids due to its excellent solubilizing capability and relative chemical inertness.[1][11]

  • Reference: Tetramethylsilane (TMS) is used as an internal standard for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).[11][12] Most high-quality deuterated solvents contain TMS.

  • Concentration:

    • For ¹H and 2D NMR: Dissolve 5-10 mg of ODPG in ~0.6 mL of CDCl₃.

    • For ¹³C NMR: A higher concentration of 20-30 mg in ~0.6 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

Step-by-Step Procedure:

  • Weigh the desired amount of ODPG directly into a clean, dry vial.

  • Add the appropriate volume of CDCl₃ (containing 0.03% v/v TMS).

  • Gently vortex the vial until the sample is completely dissolved. The solution should be clear and colorless.

  • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition Workflow

The following experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation SamplePrep Sample Preparation (ODPG in CDCl3) H1 1D ¹H NMR SamplePrep->H1 C13 1D ¹³C{¹H} NMR H1->C13 DEPT DEPT-135 C13->DEPT COSY 2D COSY DEPT->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Assign1D Initial 1D Assignment HMBC->Assign1D Assign2D 2D Correlation Analysis Assign1D->Assign2D Structure Structure Confirmation (Regiochemistry) Assign2D->Structure

Caption: NMR workflow for ODPG characterization.

Table 1: Recommended NMR Acquisition Parameters (400 MHz Spectrometer)

Experiment Pulse Program Number of Scans Relaxation Delay (d1) Acquisition Time Key Purpose
¹H NMR zg30162.0 s~2 minInitial proton identification and integration.
¹³C{¹H} NMR zgpg3010242.0 s~60 minIdentify all unique carbon environments.
DEPT-135 dept1352562.0 s~15 minDifferentiate CH/CH₃ (positive) from CH₂ (negative).[5]
COSY cosygpqf81.5 s~30 minIdentify ¹H-¹H spin-spin couplings.
HSQC hsqcedetgpsisp2.241.5 s~45 minCorrelate ¹H with directly attached ¹³C.
HMBC hmbcgpndqf161.5 s~90 minIdentify long-range ¹H-¹³C correlations (2-3 bonds).

Spectral Interpretation and Structural Elucidation

¹H and ¹³C NMR Spectral Assignments

The ¹H and ¹³C NMR spectra of ODPG show characteristic signals for the glycerol backbone and the different fatty acid chains. The assignments below are based on established data for triacylglycerols.[1][8]

Table 2: ¹H NMR Chemical Shift Assignments for ODPG in CDCl₃

Assignment Proton(s) Expected Chemical Shift (δ ppm) Multiplicity
OlefinicH-9', H-10' (Oleoyl)~5.34m
Glycerol CHH-2 (sn-2)~5.26m
Glycerol CH₂H-1a, H-3a (sn-1, sn-3)~4.29dd
Glycerol CH₂H-1b, H-3b (sn-1, sn-3)~4.14dd
α-MethyleneH-2' (Oleoyl), H-2'' (Palmitoyl)~2.31t
Allylic MethyleneH-8', H-11' (Oleoyl)~2.01m
β-MethyleneH-3' (Oleoyl), H-3'' (Palmitoyl)~1.61m
Bulk Methylene(CH₂)n~1.28br s
Terminal MethylH-18' (Oleoyl), H-16'' (Palmitoyl)~0.88t

Table 3: ¹³C NMR Chemical Shift Assignments for ODPG in CDCl₃

Assignment Carbon(s) Expected Chemical Shift (δ ppm) DEPT-135 Signal
CarbonylC-1' (Oleoyl), C-1'' (Palmitoyl)~173.2, 172.8None (Quaternary)
OlefinicC-9', C-10' (Oleoyl)~129.9, 129.7Positive (CH)
Glycerol CHC-2 (sn-2)~68.8Positive (CH)
Glycerol CH₂C-1, C-3 (sn-1, sn-3)~62.1Negative (CH₂)
α-MethyleneC-2' (Oleoyl), C-2'' (Palmitoyl)~34.2, 34.0Negative (CH₂)
Aliphatic ChainsC-3' to C-17' and C-3'' to C-15''~31.9 - 22.7Positive/Negative
Terminal MethylC-18' (Oleoyl), C-16'' (Palmitoyl)~14.1Positive (CH₃)
Confirmation of Regiochemistry using 2D HMBC

The HMBC spectrum is the definitive tool for assigning the fatty acid positions. It establishes correlations between the glycerol protons (H-1, H-2, H-3) and the carbonyl carbons (C-1', C-1'') of the esterified fatty acids.

Expected Key HMBC Correlations for 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol:

  • sn-1 Position: A clear correlation should be observed between the protons on the sn-1 carbon of the glycerol backbone (H-1 at ~4.14/4.29 ppm) and the carbonyl carbon of the oleoyl chain (C-1' at ~173.2 ppm).

  • sn-2 Position: A correlation will exist between the sn-2 glycerol proton (H-2 at ~5.26 ppm) and the carbonyl carbons of the palmitoyl chains at the sn-2 and sn-3 positions (C-1'' at ~172.8 ppm).

  • sn-3 Position: A correlation will be seen between the sn-3 glycerol protons (H-3 at ~4.14/4.29 ppm) and the carbonyl carbon of the palmitoyl chain (C-1'' at ~172.8 ppm).

The presence of the H-1 to C-1'(Oleoyl) correlation and the absence of a H-1 to C-1''(Palmitoyl) correlation is the unambiguous proof of the proposed structure.

Caption: Key HMBC correlations confirming ODPG structure.

Conclusion

The combination of one- and two-dimensional NMR spectroscopy provides a definitive and non-destructive method for the complete structural characterization of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol. The protocol detailed herein, culminating in the analysis of the HMBC spectrum, allows for the unambiguous assignment of fatty acid regiochemistry, a critical parameter for understanding the properties and function of complex lipids. This robust workflow is broadly applicable to the analysis of other mixed-acid triacylglycerols and is an essential tool for ensuring structural integrity in lipid-based research, development, and quality control.

References

  • Creative Biostructure. (n.d.). Using NMR to Study Lipid Structures in Biological Membranes. Retrieved from [Link]

  • Dais, P., & Hatzakis, E. (2011). High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil. Journal of the American Oil Chemists' Society, 88, 1493-1506. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Cuperlović-Culf, M. (2018). Lipid Profiling Using 1H NMR Spectroscopy. In High-Throughput Metabolomics (pp. 95-106). Humana Press, New York, NY. Retrieved from [Link]

  • National Genomics Data Center. (n.d.). Lipid Profiling Using H NMR Spectroscopy. Retrieved from [Link]

  • Hatzakis, E. (2019). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 24(18), 3333. Retrieved from [Link]

  • ResearchGate. (2019). Assessment of the triacylglycerol fraction of olive oil by 1D-NMR spectroscopy: exploring the usefulness of DEPT tool on the peak assignments of 13C NMR spectra. Retrieved from [Link]

  • Iupsanis, C., et al. (2024). Lipidomics by Nuclear Magnetic Resonance Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry in Osteosarcoma: A Pilot Study. International Journal of Molecular Sciences, 25(15), 8203. Retrieved from [Link]

  • ResearchGate. (n.d.). Triacylglycerols identified by NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). a COSY (¹H-¹H), b HMBC (¹H-¹³C), and c HMQC (¹H-¹³C) NMR spectra of FAMEs. Retrieved from [Link]

  • Guillén, M. D., & Ruiz, A. (2016). 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica. Foods, 5(2), 31. Retrieved from [Link]

  • Thoss, V., et al. (2014). Determination of Triacylglycerol Composition of Trichilia emetica Seed Oil Using GC-MS and ¹H-NMR Spectroscopy. Food and Public Health, 4(5), 238-242. Retrieved from [Link]

  • AOCS. (2019). Quantification by 1H-NMR. Retrieved from [Link]

  • Momchilova, S., & Nikolova-Damyanova, B. (2022). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Molecules, 27(3), 896. Retrieved from [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • AOCS Lipid Library. (2019). Structural Analysis of Triacylglycerols. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Retrieved from [Link]

Sources

Method

Introduction to 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODPG)

An In-Depth Technical Guide to the Chromatographic Analysis of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol This guide provides a comprehensive overview of chromatographic methods for the separation and analysis of 1-Oleoyl-2,3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chromatographic Analysis of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol

This guide provides a comprehensive overview of chromatographic methods for the separation and analysis of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODPG), a mixed-acid triglyceride of significant interest in pharmaceutical and lipidomic research. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking robust and reliable analytical techniques.

1-Oleoyl-2,3-dipalmitoyl-rac-glycerol is a triacylglycerol containing one oleic acid moiety and two palmitic acid moieties esterified to a glycerol backbone.[1][2][3][4] As a racemic mixture, it consists of two enantiomers: 1-oleoyl-2,3-dipalmitoyl-sn-glycerol and 3-oleoyl-1,2-dipalmitoyl-sn-glycerol. The precise quantification and characterization of ODPG are crucial for understanding its role in various biological and pharmaceutical contexts. Chromatography, with its high resolving power, is the premier analytical tool for this purpose.

The Foundational Role of Sample Preparation

The quality of any chromatographic analysis is fundamentally dependent on the integrity of the sample preparation.[5][6][7] The primary objective is to isolate ODPG from its matrix, remove interfering substances, and ensure compatibility with the chosen chromatographic system.[8]

General Sample Preparation Protocol
  • Dissolution : The initial step involves dissolving the lipid sample in a suitable organic solvent. The choice of solvent is critical and depends on the sample's solubility and the subsequent chromatographic method. For reversed-phase HPLC, a solvent compatible with the mobile phase, such as a mixture of isopropanol and hexane, is often a good starting point. For gas chromatography, a volatile solvent like hexane or methylene chloride is preferred.[5]

  • Filtration : It is imperative to remove any particulate matter that could obstruct or damage the chromatographic column.[5][7] This is typically achieved by passing the dissolved sample through a 0.2 µm or 0.45 µm syringe filter compatible with the chosen solvent.[7]

  • Concentration (if necessary) : For samples with low concentrations of ODPG, a concentration step may be required to meet the detection limits of the instrument. This can be accomplished using techniques such as gentle nitrogen stream evaporation or solid-phase extraction (SPE).[5]

  • Derivatization (for GC) : For analysis by gas chromatography, the triglyceride must be made more volatile. This is often achieved through transesterification to fatty acid methyl esters (FAMEs), followed by analysis of the FAME profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Triglyceride Analysis

Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of triglycerides like ODPG.[9] Separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.

The "Why" Behind RP-HPLC for ODPG
  • Separation by Partition Number : RP-HPLC effectively separates triglycerides based on their partition number (PN), which is calculated as PN = CN - 2n, where CN is the total number of carbon atoms in the fatty acid chains and n is the number of double bonds. This allows for the separation of ODPG from other triglycerides with different fatty acid compositions.[10]

  • Versatility in Detection : RP-HPLC can be coupled with a variety of detectors, including Ultraviolet (UV), Refractive Index (RI), Evaporative Light Scattering (ELSD), and Mass Spectrometry (MS), providing flexibility in detection and quantification.[11][12][13]

Experimental Protocol: RP-HPLC-ELSD for ODPG Analysis

This protocol outlines a robust method for the analysis of ODPG using RP-HPLC with an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-volatile analytes like triglycerides.[12][13]

Table 1: RP-HPLC-ELSD Parameters for ODPG Analysis

ParameterRecommended ConditionRationale
Column C18 (e.g., Hypersil C-18, 250 x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobicity for retaining and separating triglycerides.[12]
Mobile Phase A: Acetonitrile; B: Methylene ChlorideA binary gradient of these solvents allows for the effective elution of a wide range of triglycerides.[12]
Gradient 0-20 min: 30-70% BThis gradient profile has been shown to achieve good separation of various triglycerides.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.
Column Temperature 35°CMaintaining a constant column temperature ensures reproducible retention times.[12]
Injection Volume 10 µLA typical injection volume for analytical HPLC.[10]
ELSD Settings Nebulizer Temp: 40°C, Evaporator Temp: 40°C, Gas Flow: 1.6 SLMThese settings are a good starting point and should be optimized for the specific instrument and mobile phase.[14]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject column C18 Column Separation inject->column elsd ELSD Detection column->elsd chromatogram Generate Chromatogram elsd->chromatogram quantify Quantify ODPG chromatogram->quantify

Caption: Workflow for ODPG analysis by HPLC-ELSD.

Chiral Chromatography: Resolving the Enantiomers of ODPG

Since ODPG is a racemic mixture, resolving its enantiomers may be critical for stereospecific studies. Chiral HPLC is the method of choice for this application. Polysaccharide-based chiral stationary phases (CSPs) have proven effective for separating enantiomeric triacylglycerols.[15]

Experimental Protocol: Chiral HPLC for ODPG Enantiomer Separation

Table 2: Chiral HPLC Parameters for ODPG Enantiomer Resolution

ParameterRecommended ConditionRationale
Column Chiralcel OD-RHThis column has demonstrated success in resolving similar triacylglycerol enantiomers.[15]
Mobile Phase MethanolA simple, single-solvent mobile phase can be effective for chiral separations on this type of column.[15]
Flow Rate 0.5 mL/minA lower flow rate often enhances chiral resolution.
Column Temperature 25°CAmbient temperature is a good starting point for chiral separations.
Detection UV (210 nm) or ELSDThe choice of detector depends on the concentration of the analyte and the presence of a chromophore.

Thin-Layer Chromatography (TLC): A Rapid Screening Tool

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method for the qualitative analysis of lipids.[16][17] It is particularly useful for screening samples for the presence of triglycerides and for monitoring the progress of reactions.

The "Why" Behind TLC for ODPG
  • Simplicity and Speed : TLC allows for the rapid separation of lipid classes with minimal sample preparation and instrumentation.[18]

  • Qualitative Power : It provides a quick visual confirmation of the presence of triglycerides in a sample.

Experimental Protocol: TLC for ODPG
  • Stationary Phase : Silica gel 60 TLC plate.[16]

  • Sample Application : Spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Mobile Phase : A nonpolar solvent system such as petroleum ether: diethyl ether: acetic acid (84:15:1 v/v/v) is effective for separating neutral lipids like triglycerides.[16]

  • Development : Place the TLC plate in a sealed chamber containing the mobile phase and allow the solvent front to migrate up the plate.

  • Visualization : After development, visualize the separated spots. Common methods include:

    • Iodine Vapor : Placing the plate in a chamber with iodine crystals will cause lipid spots to appear as brown spots.[18]

    • Charring : Spraying the plate with a reagent like phosphomolybdic acid followed by heating will reveal the lipid spots.[17][19]

TLC Workflow Diagram

TLC_Workflow spot Spot Sample on Silica Plate develop Develop in Solvent Chamber spot->develop dry Dry the Plate develop->dry visualize Visualize with Iodine/Charring dry->visualize

Caption: General workflow for TLC analysis of ODPG.

Gas Chromatography (GC): An Alternative Approach

While HPLC is generally preferred for intact triglyceride analysis, Gas Chromatography (GC) can be a powerful tool, especially for determining the fatty acid composition of ODPG. This involves converting the triglyceride to its more volatile fatty acid methyl esters (FAMEs) through transesterification.

The "Why" Behind GC for ODPG Fatty Acid Profiling
  • High Resolution : Capillary GC provides excellent resolution of FAMEs, allowing for accurate quantification of the oleic and palmitic acid content.

  • Established Methods : GC-FID (Flame Ionization Detection) is a well-established and robust method for FAME analysis.

Experimental Protocol: GC-FID of ODPG-Derived FAMEs
  • Transesterification : Convert the ODPG sample to FAMEs using a reagent such as methanolic HCl or BF3-methanol.

  • Extraction : Extract the FAMEs into a nonpolar solvent like hexane.

  • GC Analysis :

    • Column : A polar capillary column (e.g., DB-23, SP-2560) is required for the separation of saturated and unsaturated FAMEs.

    • Carrier Gas : Helium or Hydrogen.

    • Temperature Program : A temperature gradient is used to elute the FAMEs based on their boiling points. A typical program might start at 100°C and ramp up to 240°C.

    • Detector : Flame Ionization Detector (FID).

Concluding Remarks

The selection of the most appropriate chromatographic method for the analysis of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol depends on the specific analytical goal. RP-HPLC is the method of choice for the quantitative analysis of the intact triglyceride, while chiral HPLC is necessary for the resolution of its enantiomers. TLC serves as a valuable tool for rapid qualitative screening, and GC is ideal for determining the fatty acid composition. By understanding the principles behind each technique and following robust protocols, researchers can achieve accurate and reliable results in their analysis of this important lipid molecule.

References

  • Reversed-Phase HPLC of Triacylglycerols. AOCS. [Link]

  • A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light-Scattering Detector. Taylor & Francis Online. [Link]

  • DETERMINATION OF TRIGLYCERIDES IN VEGETABLE OILS IN TERMS OF THEIR PARTITION NUMBERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]

  • HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column. SIELC. [Link]

  • Thin Layer Chromatography (TLC) for the Separation of Lipids. RockEDU Online. [Link]

  • Chiral separation of glycerolipids by high-performance liquid chromatography. SciSpace. [Link]

  • Thin-Layer Chromatography of Lipids. AOCS. [Link]

  • Structural Analysis of Triacylglycerols. AOCS. [Link]

  • LIPID COMPOSITION ANALYSIS BY THIN LAYER CHROMATOGRAPHY. National Taiwan Ocean University. [Link]

  • A Specific Thin Layer Chromatography Method for the Identification and Separation of Medium Chain Acylglycerols. PubMed. [Link]

  • Continuous countercurrent chromatographic twin‐column purification of oligonucleotides: The role of the displacement effect. PMC. [Link]

  • Chromatography Sample Preparation Guide. Organomation. [Link]

  • 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol. PubChem. [Link]

  • rac 1-Oleoyl-2,3-dipalmitoyl Glycerol. Pharmaffiliates. [Link]

  • Fundamentals of Sample Preparation for Chromatography. Chrom Tech, Inc. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • CHROMATOGRAPHIC ANALYSIS OF OLIGONUCLEOTIDE SEQUENCES USING pH ADJUSTED TEA/HFIP BUFFER SYSTEM. UGA Open Scholar. [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. [Link]

  • 1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol. Bertin Bioreagent. [Link]

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. MDPI. [Link]

  • Continuous countercurrent chromatographic twin‐column purification of oligonucleotides: The role of the displacement effect. ResearchGate. [Link]

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Application

enzymatic assay protocol for 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol

Application Note: Kinetic Quantification of Lipase Activity Using 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol Part 1: Introduction & Scientific Rationale 1.1 The Substrate: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODP) In the la...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Quantification of Lipase Activity Using 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol

Part 1: Introduction & Scientific Rationale

1.1 The Substrate: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODP) In the landscape of lipid metabolism and drug development, the structural specificity of triacylglycerols (TAGs) is paramount. 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODP) is a structured lipid comprising an oleic acid moiety at the sn-1 position and palmitic acid moieties at the sn-2 and sn-3 positions.

This substrate is critically important for two reasons:

  • Physiological Mimicry: It serves as a model for structured lipids found in human milk and specific dietary fats, making it a gold-standard substrate for evaluating infant formula fat substitutes.

  • Enzymatic Regiospecificity: Mammalian pancreatic lipase (PL) exhibits sn-1,3 regiospecificity. By using ODP, researchers can specifically probe the hydrolytic efficiency of the enzyme against mixed saturated (C16:0) and unsaturated (C18:1) ester bonds.[1][2][3]

1.2 The Analytical Challenge Standard lipase assays often use generic substrates like Triolein or chromogenic analogs (e.g., p-nitrophenyl palmitate). However, these fail to capture the steric hindrance and solubility profile of mixed-chain saturated lipids like ODP. Furthermore, ODP is non-chromogenic; its hydrolysis does not produce a visible color change.

1.3 The Solution: Coupled Enzymatic NEFA Detection To quantify hydrolysis accurately, we utilize a Coupled Enzymatic Non-Esterified Fatty Acid (NEFA) Assay . Unlike glycerol-based detection—which requires complete hydrolysis to the glycerol backbone (often rate-limited by the slow isomerization of 2-monoglycerides)—NEFA detection measures the immediate release of free fatty acids (FFAs).

Mechanism:

  • Hydrolysis: Lipase cleaves ODP at sn-1 and sn-3, releasing Oleic Acid and Palmitic Acid.

  • Activation: Acyl-CoA Synthetase (ACS) converts FFAs to Acyl-CoA.[4]

  • Oxidation: Acyl-CoA Oxidase (ACOD) oxidizes Acyl-CoA, generating H₂O₂.[4][5]

  • Detection: Peroxidase (POD) catalyzes the reaction of H₂O₂ with a chromogen to form a purple quinoneimine dye (

    
     nm).
    

Part 2: Visualizing the Pathway

The following diagram illustrates the specific hydrolysis of ODP and the subsequent signal generation cascade.

LipaseAssay ODP 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (Substrate) Products Free Fatty Acids (NEFA) + 2-Monopalmitin ODP->Products Hydrolysis (sn-1,3) Lipase Pancreatic Lipase (Target Enzyme) Lipase->Products AcylCoA Acyl-CoA Products->AcylCoA + ATP + CoA ACS Acyl-CoA Synthetase (Auxiliary Enzyme 1) ACS->AcylCoA H2O2 Hydrogen Peroxide (H₂O₂) AcylCoA->H2O2 Oxidation ACOD Acyl-CoA Oxidase (Auxiliary Enzyme 2) ACOD->H2O2 Dye Quinoneimine Dye (Purple, 550nm) H2O2->Dye + 4-AA + TOOS POD Peroxidase (Detection Enzyme) POD->Dye

Caption: Figure 1. Reaction cascade for the quantification of ODP hydrolysis. Lipase activity is rate-limiting; subsequent steps are in excess.

Part 3: Detailed Protocol

Materials & Reagents
ComponentSpecificationPurpose
Substrate 1-Oleoyl-2,3-dipalmitoyl-rac-glycerolTarget Lipid (Store at -20°C).
Emulsifier Gum Arabic (Acacia)Stabilizes the oil-water interface.
Bile Salt Sodium Taurodeoxycholate (NaTDC)Physiological activator; clears interface for lipase.
Buffer Tris-HCl (50 mM, pH 8.0)Optimal pH for pancreatic lipase.
Cofactor Colipase (from porcine pancreas)Critical: Anchors lipase to the bile-salt covered lipid.
Calcium CaCl₂ (5 mM)Scavenges FFAs to prevent product inhibition.
Detection Kit Standard NEFA Kit (e.g., Wako/Sigma)Contains ACS, ACOD, POD, 4-AA.
Substrate Emulsification (The "Make or Break" Step)

Lipids are hydrophobic. Without proper emulsification, the enzyme acts only on the limited surface area of large droplets, yielding poor reproducibility.

  • Solubilization: Dissolve 20 mg of ODP in 1 mL of Chloroform/Methanol (2:1 v/v) in a glass vial to ensure it is fully liquid.

  • Evaporation: Evaporate the solvent under a stream of Nitrogen gas (N₂) while rotating the vial to create a thin lipid film. Vacuum desiccate for 1 hour to remove trace solvents.

  • Reconstitution: Add 4 mL of Emulsification Buffer (10% w/v Gum Arabic in 50 mM Tris-HCl, pH 8.0).

  • Sonication: Sonicate using a probe sonicator (20 kHz) for 3 x 30-second bursts on ice.

    • Quality Check: The emulsion should appear milky white and homogeneous. If oil droplets are visible to the naked eye, re-sonicate.

Enzymatic Assay Workflow

Step 1: Reaction Assembly (96-well plate format)

Well TypeEmulsion (ODP)Assay Buffer*Inhibitor/Test CompoundEnzyme Solution
Blank 20 µL130 µL--
Control 20 µL120 µL10 µL (Solvent)10 µL
Test 20 µL120 µL10 µL (Compound)10 µL

*Assay Buffer: 50 mM Tris-HCl pH 8.0, 5 mM CaCl₂, 4 mM NaTDC, 2 µg/mL Colipase.

Step 2: Incubation (Hydrolysis Phase)

  • Pre-incubate the plate at 37°C for 5 minutes to equilibrate temperature.

  • Add the Enzyme Solution (Lipase) to initiate the reaction.

  • Incubate at 37°C for exactly 15 minutes (or within the linear range determined by pilot study).

  • Stop Reaction: Heat inactivation is not recommended due to turbidity. Instead, proceed immediately to Step 3, as the high pH/detergents in the Detection Reagent typically quench the lipase.

Step 3: Quantification (Detection Phase)

  • Add 50 µL of Reagent A (ACS/CoA/ATP) to each well. Incubate 10 mins at 37°C.

    • Note: This converts the released FFAs to Acyl-CoA.

  • Add 100 µL of Reagent B (ACOD/POD/Chromogen). Incubate 15 mins at 37°C.

  • Read Absorbance: Measure Optical Density (OD) at 550 nm .

Part 4: Data Analysis & Validation

Calculation of Specific Activity

Use a standard curve of Oleic Acid (0–1000 µM) to convert OD₅₅₀ to concentration.



  • Slope: From Oleic Acid standard curve (OD/µM).

  • T: Reaction time (15 min).

  • V_enz: Volume of enzyme added (mL).

  • Unit Definition: 1 Unit = 1 µmol fatty acid released per minute.

Important Stoichiometry Note: Pancreatic lipase cleaves ODP at sn-1 and sn-3.



Therefore, the measured [FFA] represents twice  the molar amount of substrate hydrolyzed.
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background (Blank) Spontaneous hydrolysis or endogenous FFAs in Gum Arabic.Use "Fatty Acid Free" BSA or dialyzed Gum Arabic. Subtract blank OD.
Phase Separation Unstable emulsion.Increase sonication power; ensure temperature is maintained at 37°C.
Non-Linear Kinetics Substrate depletion or product inhibition.Dilute enzyme; reduce incubation time to 5-10 mins.
Low Signal Lack of Colipase.Ensure Colipase is present in excess (molar ratio Lipase:Colipase 1:2).

References

  • Fujifilm Wako Chemicals. (n.d.).[5] NEFA-HR(2) Assay Principle and Protocol. Retrieved from [Link][5]

  • Lowe, M. E. (2002). The triglyceride lipases of the pancreas.[1][3][6][7][8] Journal of Lipid Research, 43(12), 2007-2016. Link

  • Tiss, A., et al. (2001). Effects of Gum Arabic on Lipase Interfacial Binding and Activity. Analytical Biochemistry, 294(1), 36-43. Link

  • Mattson, F. H., & Volpenhein, R. A. (1968). Hydrolysis of primary and secondary esters of glycerol by pancreatic juice.[3] Journal of Lipid Research, 9(1), 79-84. (Establishes sn-1,3 specificity).

Sources

Method

Definitive Identification of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol: Advanced Analytical Strategies and Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The precise structural identification of triacylglycerols (TAGs) is a critical challenge in lipidomics, with significant implic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural identification of triacylglycerols (TAGs) is a critical challenge in lipidomics, with significant implications for food science, nutrition, and pharmaceutical development. 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODPG), a mixed-acid TAG, exemplifies this challenge due to the presence of its closely related regioisomers. This application note provides a comprehensive guide to the definitive analytical techniques for identifying ODPG. We delve into the theoretical and practical aspects of chromatographic and spectroscopic methods, emphasizing the "why" behind procedural choices. Detailed, step-by-step protocols for High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, offering a robust framework for unambiguous structural elucidation and differentiation from its isomers.

The Analytical Challenge: Understanding ODPG and its Isomers

1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODPG), also commonly designated as PPO (Palmitoyl-Palmitoyl-Oleoyl), is a triacylglycerol composed of a glycerol backbone esterified with two palmitic acid (16:0) molecules and one oleic acid (18:1) molecule.[1][2][3] The specific arrangement of these fatty acids on the glycerol backbone, known as regiospecificity, profoundly influences the molecule's physical, chemical, and biological properties.

The primary analytical difficulty arises from the existence of isobaric regioisomers—molecules with the same mass and fatty acid composition but different positional arrangements. For ODPG, the most common regioisomer is 1,3-dipalmitoyl-2-oleoyl-rac-glycerol (POP).

  • 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODPG or PPO): Oleic acid at sn-1, Palmitic acid at sn-2 and sn-3.

  • 1,3-Dipalmitoyl-2-oleoyl-rac-glycerol (POP): Palmitic acid at sn-1 and sn-3, Oleic acid at sn-2.

Distinguishing between these structures requires analytical techniques sensitive to the subtle differences in their molecular architecture. Simply confirming the presence of two palmitic acids and one oleic acid is insufficient.

Core Analytical Strategy: A Multi-Technique Approach

No single technique can provide a complete picture under all circumstances. A validated identification of ODPG relies on a combination of separation and spectroscopic analysis. The most powerful strategy involves coupling a high-resolution separation technique (HPLC) with a definitive identification technique (Mass Spectrometry or NMR).

cluster_1 Identification & Structure cluster_2 Hyphenated Technique HPLC Reversed-Phase HPLC (Separates by ECN) HPLC_MS HPLC-MS HPLC->HPLC_MS Coupling Ag_HPLC Silver-Ion HPLC (Separates by Unsaturation) MS Mass Spectrometry (Provides Mass & Fragment Data) MS->HPLC_MS NMR NMR Spectroscopy (Definitive Structure) cluster_frags ODPG ODPG (PPO) [M+H]+ m/z 834.4 Frag1 [M+H - Oleic Acid]+ (Loss from sn-1) m/z 551.5 ODPG->Frag1 More Favorable (Higher Intensity) Frag2 [M+H - Palmitic Acid]+ (Loss from sn-2/3) m/z 579.5 ODPG->Frag2 Less Favorable (Lower Intensity) start Analytical Goal? routine_qc Routine Profiling / Quantification start->routine_qc Profiling id_confirm Identification in Complex Matrix start->id_confirm Identification abs_structure Absolute Structure (e.g., New Synthesis) start->abs_structure Structural Proof hplc_elsd Use NARP-HPLC-ELSD routine_qc->hplc_elsd hplc_ms Use HPLC-APCI-MS id_confirm->hplc_ms nmr Use NMR Spectroscopy (Confirm with HPLC-MS) abs_structure->nmr

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol

Core Technical Overview 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (often abbreviated as OPP or 1,2-DP-3-OG ) is a mixed-acid triacylglycerol (TAG).[1] Unlike phospholipids (e.g., DPPC) which are amphiphilic and form bilayers...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (often abbreviated as OPP or 1,2-DP-3-OG ) is a mixed-acid triacylglycerol (TAG).[1] Unlike phospholipids (e.g., DPPC) which are amphiphilic and form bilayers, this molecule is a neutral lipid. It is hydrophobic and lacks a polar headgroup.

The Physicochemical Reality: You cannot "dissolve" this lipid in aqueous media (water, PBS, media) in the thermodynamic sense. You can only:

  • Dissolve it in organic solvents (Chloroform, Hexane, Toluene).

  • Disperse it in aqueous media via colloidal systems (Emulsions, Micelles, Lipid Nanoparticles).

Quick Reference: Physicochemical Profile
PropertySpecificationImplication for Handling
Molecular Weight ~833.4 g/mol High MW contributes to viscosity.[1][2]
LogP (Predicted) > 20Extremely lipophilic; zero water solubility.[1]
Physical State Crystalline SolidExhibits polymorphism (α, β', β forms).
Oxidation Risk ModerateContains one unsaturated chain (Oleic, C18:1).
Storage -20°C (Desiccated)Hygroscopic; protect from light/oxygen.[1]

Module 1: Organic Solvent Solubility

Use this module if you are preparing stock solutions for analysis (HPLC/MS) or initial formulation steps.

The Challenge: Users often attempt to dissolve this lipid in Ethanol or Methanol and experience precipitation. The Solution: TAGs with long saturated chains (Palmitic, C16:0) require non-polar solvents.[1]

Recommended Solvent Systems
SolventSolubility RatingNotes
Chloroform Excellent (>10 mg/mL)Standard for stock solutions.[1]
Hexane / Heptane Good Good for lipid extraction; evaporates faster than chloroform.[1]
Methanol Poor Will precipitate.[1] Use only as a co-solvent (e.g., CHCl3:MeOH 2:1).
Ethanol (100%) Low/Moderate Requires heating to >40°C. Precipitates upon cooling.[1]
DMSO Very Poor Not recommended.[1] Lipids do not dissolve well in DMSO.[1]
Troubleshooting "Cloudy" Stock Solutions

Q: My chloroform stock solution is cloudy. Why? A: This indicates water contamination or cold glass.[1]

  • Water: Chloroform is immiscible with water, but trace moisture makes it cloudy. Dry your lipid film under nitrogen longer or add a drying agent (Sodium Sulfate).[1]

  • Temperature: If you took the lipid from -20°C and immediately opened it, condensation formed.[1] Always equilibrate the vial to Room Temperature (RT) before opening.

Module 2: Aqueous Formulation (Bio-Applications)

Use this module if you need to deliver this lipid to cells or animals.

Since 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol cannot dissolve in water, it must be engineered into a carrier.[1] It serves as the hydrophobic core of these particles.

Workflow Visualization: Formulation Decision Tree

Lipid_Formulation_Decision_Tree Start Start: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol Goal What is your Goal? Start->Goal Analysis Chemical Analysis (HPLC/MS) Goal->Analysis BioDelivery Biological Delivery (Cells/In Vivo) Goal->BioDelivery Solvent Dissolve in Chloroform or Hexane Analysis->Solvent DeliveryType Delivery Vehicle Type BioDelivery->DeliveryType LNP Lipid Nanoparticle (LNP) (High Payload) DeliveryType->LNP Genetic/Drug Cargo Emulsion Oil-in-Water Emulsion (Simple/Cheap) DeliveryType->Emulsion Nutrient/Metabolic Liposome Liposome Bilayer? DeliveryType->Liposome Fail STOP: TAGs do not form bilayers. They destabilize liposomes if >5% Liposome->Fail

Caption: Decision matrix for solubilizing neutral lipids. Note that TAGs cannot form liposome bilayers alone; they require an LNP or emulsion structure.

Protocol A: Solid Lipid Nanoparticle (SLN) / LNP Formulation

Best for: Drug delivery, high stability.

Principle: The TAG (OPP) forms the solid/oil core, stabilized by a surfactant (Phospholipid + PEG-Lipid).

Materials:

  • Core: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (10 mg)[1]

  • Shell: DSPC (or POPC) + Cholesterol + PEG-2000-DMG.[1]

  • Solvent: Ethanol (Absolute).[1][3]

  • Aqueous Phase: PBS (pH 7.[1]4) or Citrate Buffer.[1]

Step-by-Step Procedure:

  • Organic Phase Preparation:

    • Dissolve the TAG and helper lipids (DSPC/Chol/PEG) in 100% Ethanol .

    • Note: You may need to warm the ethanol to 37-45°C to fully solubilize the dipalmitoyl TAG.[1] Ensure it is crystal clear.

  • Aqueous Phase Preparation:

    • Prepare PBS in a separate tube.[1]

  • Rapid Mixing (Solvent Injection):

    • Manual: While vortexing the PBS vigorously, inject the hot ethanol lipid mixture dropwise.

    • Microfluidic (Preferred): Use a mixing cartridge (e.g., NanoAssemblr) with a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol).

  • Dialysis:

    • Dialyze against PBS for 12-24 hours to remove ethanol.

  • Filtration:

    • Sterile filter (0.22 µm).[1] Caution: If the solution is cloudy/milky, do not filter; you have large aggregates.

Protocol B: Micellar Emulsion (Simple Dispersion)

Best for: Cell culture metabolic studies.

Materials:

  • TAG (OPP)[1]

  • Surfactant: Tween 80 or Poloxamer 188.[1]

Procedure:

  • Dissolve TAG in a small volume of Chloroform/Methanol (2:1).

  • Add the surfactant (ratio 1:5 Lipid:Surfactant).

  • Evaporate the solvent completely under Nitrogen gas to form a thin film.

  • Hydrate: Add warm culture media (37°C) to the film.

  • Sonication: Sonicate using a probe sonicator (20% amplitude, 30 sec on/off cycles) until the solution is clear/opalescent.

Troubleshooting & FAQs

Issue 1: Polymorphism & Melting

Q: The lipid seems solid at room temperature, but the literature says oleic acid lowers the melting point. Is my product degraded? A: No. This is Polymorphism .

  • Explanation: Triglycerides exist in

    
    , 
    
    
    
    , and
    
    
    crystalline forms. The
    
    
    form (most stable) packs tightly and has a higher melting point (likely >35°C for dipalmitoyl species).
  • Fix: When preparing solutions, always heat the solvent to at least 45-50°C to ensure you melt all crystal polymorphs.[1]

Issue 2: Oxidation (Rancidity)

Q: My stock solution smells sharp/metallic or has turned yellow. A: The sn-1 Oleoyl chain (C18:1) has oxidized.[1]

  • Mechanism: The double bond is susceptible to reactive oxygen species (ROS).

  • Prevention:

    • Always overlay stock vials with Argon or Nitrogen gas before closing.[1][4]

    • Store at -20°C.

    • Add an antioxidant (e.g., BHT at 0.01%) if compatible with your downstream assay.

Issue 3: Phase Separation in Media

Q: I added my ethanol stock directly to cell media and it looks like "salad dressing" (oil droplets). A: You exceeded the Critical Aggregation Concentration .

  • Cause: Pure ethanol injection without stabilizing surfactants (Tween, BSA) causes the hydrophobic TAG to coalesce immediately upon hitting the water.

  • Fix: You must premix the TAG with BSA (Bovine Serum Albumin) or a surfactant before adding to the bulk media.

    • Protocol: Mix TAG (in ethanol) with 10% BSA solution (1:1), vortex, then dilute into media. BSA acts as a carrier protein (mimicking physiological albumin transport).[1]

References

  • PubChem. 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link]

  • Tenchov, B. et al. Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement. ACS Nano.[1] Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol

[1] Introduction Subject: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (OPP) CAS: 2190-25-2 (isomer specific) / General Mixed Acid TG context Class: Mixed-Acid Triacylglycerol (TAG) Welcome to the technical support guide for 1-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Subject: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (OPP) CAS: 2190-25-2 (isomer specific) / General Mixed Acid TG context Class: Mixed-Acid Triacylglycerol (TAG)

Welcome to the technical support guide for 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol . This lipid consists of a glycerol backbone esterified with one oleic acid (C18:1, unsaturated) and two palmitic acids (C16:0, saturated). The "rac" designation indicates a racemic mixture of enantiomers (1-oleoyl-2,3-dipalmitoyl-sn-glycerol and 3-oleoyl-1,2-dipalmitoyl-sn-glycerol).

Why this matters: The presence of the oleic acid moiety introduces a double bond susceptible to oxidative degradation, while the ester linkages present a risk of hydrolysis. This guide provides self-validating protocols to maintain the integrity of this lipid in solution.

Module 1: Solubility & Solution Preparation

The Issue: Researchers often attempt to dissolve TAGs in alcohols (methanol/ethanol) due to their compatibility with cell culture, leading to precipitation or cloudy suspensions.

Solubility Profile
SolventSolubility RatingTechnical Note
Chloroform Excellent (>50 mg/mL) Standard solvent for lipid stock solutions. Prevents hydrolysis.
Methylene Chloride Excellent Good alternative to chloroform; lower boiling point.
Hexane / Heptane Good Non-polar; excellent for preventing moisture uptake.
Ethanol Poor (<2 mg/mL) Requires sonication/heating.[1] High risk of precipitation upon cooling.
DMSO Partial/Poor Not recommended for stock solutions. Hygroscopic nature promotes hydrolysis.
Water Insoluble Requires formulation (liposomes, micelles) for aqueous delivery.
Protocol: Preparation of a Stable Stock Solution

Objective: Create a 10 mM stock solution stable for >6 months.

  • Equilibration: Allow the vial of neat lipid to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold lipid (reducing hydrolysis risk).

  • Solvent Choice: Use Chloroform (HPLC Grade, amylene-stabilized) .

    • Why? Ethanol-stabilized chloroform can introduce ethanol, which may react (transesterification) over long periods. Amylene is preferred for lipids.

  • Dissolution: Add solvent to yield the desired concentration. Vortex gently.

  • Inert Gas Purge: Overlay the solution with Argon or Nitrogen gas for 30 seconds to displace oxygen.

  • Sealing: Use a Teflon-lined cap. Parafilm is insufficient for long-term volatile solvent storage.

Module 2: Chemical Stability (Degradation Pathways)

The Issue: "My sample has turned yellow" or "I see extra peaks on my HPLC."

Mechanism 1: Auto-oxidation (The Oleic Acid Risk)

The C18:1 chain contains a double bond at the


 position. The allylic hydrogens  (at C8 and C11) are the weak points where free radicals attack, leading to hydroperoxides, and eventually chain-cleavage products (aldehydes/ketones) that cause rancidity.
Mechanism 2: Hydrolysis

In the presence of water (even trace moisture in solvents) and catalytic conditions (acid/base or enzymes), the ester bonds cleave.[2][3] This releases Free Fatty Acids (FFA) and generates Diacylglycerols (DAGs) . DAGs are problematic because they undergo acyl migration (shifting fatty acids between sn-1/3 and sn-2 positions), creating a complex mixture of isomers.

Visualization: Degradation Pathways

LipidDegradation TG Intact 1-Oleoyl-2,3-DPP Radical Allylic Radical (C8 or C11) TG->Radical Initiation (O2, Light) DAG Diacylglycerol (DAG) + FFA TG->DAG Hydrolysis Peroxide Lipid Hydroperoxide (LOOH) Radical->Peroxide Propagation (+O2) Aldehyde Secondary Products (Aldehydes/Ketones) Peroxide->Aldehyde Decomposition Water H2O / H+ Water->DAG MAG Monoacylglycerol (MAG) + 2 FFA DAG->MAG Hydrolysis Isomer Isomerized DAG (Acyl Migration) DAG->Isomer Acyl Shift (1,2 or 1,3)

Caption: Degradation pathways showing oxidative cleavage of the oleoyl chain (Red) and hydrolytic breakdown of ester bonds (Green).

Module 3: Troubleshooting & FAQs

Q1: My solution precipitated after storing at -20°C. Is it ruined?

Diagnosis: Likely polymorphism/crystallization , not chemical degradation. Explanation: Saturated palmitic chains (C16:0) have a high melting point. At -20°C, the TAG molecules pack into crystal lattices (


 or 

forms), causing them to fall out of solution. Solution:
  • Warm the vial to room temperature (20-25°C).

  • Sonicate in a water bath for 5 minutes.

  • Vortex vigorously.

  • Verification: If the solution clears completely, the lipid is chemically intact. If white flakes persist despite warming/sonication, moisture may have entered, causing hydrolysis (insoluble DAGs/FFAs often have different solubility limits).

Q2: Can I use DMSO to make a stock for cell culture?

Recommendation: Avoid if possible. Reasoning: DMSO is hygroscopic (absorbs water from air). Storing a TAG in DMSO at room temperature or 4°C invites hydrolysis. Better Protocol:

  • Make stock in Chloroform (store at -20°C).

  • Aliquot the amount needed for one experiment into a sterile tube.

  • Evaporate the chloroform using a nitrogen stream (create a lipid film).

  • Reconstitute the film immediately before use in warm ethanol (if concentration allows) or complex it with BSA (Bovine Serum Albumin) for cell delivery.

Q3: How do I check if my lipid has oxidized?

Quick Test: Smell. Rancid oleic acid smells like "old paint" or "crayon" (due to aldehydes like nonanal). Analytical Test: TLC (Thin Layer Chromatography) .

  • Stationary Phase: Silica Gel G.

  • Mobile Phase: Hexane : Diethyl Ether : Acetic Acid (80:20:1).

  • Visualization: Iodine vapor or Charring (Sulfuric acid/heat).

  • Result:

    • Single spot (

      
      ) = Intact TAG.
      
    • Streak near origin = Polar oxidation products.

    • Lower spots = DAGs/MAGs (Hydrolysis).

Module 4: Analytical Validation Workflow

When validating the stability of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol in your specific buffer or solvent system, follow this decision tree.

ValidationFlow Start Sample Inspection Visual Is solution clear? Start->Visual Precip Warm to 30°C & Vortex Visual->Precip No (Cloudy) ChemCheck Perform HPLC-ELSD or TLC Visual->ChemCheck Yes Clear Solution Clears? Precip->Clear Clear->ChemCheck Yes (Physical Change) Discard Discard (Contaminated/Degraded) Clear->Discard No (Chemical Change)

Caption: Decision tree for distinguishing between physical precipitation (reversible) and chemical degradation (irreversible).

References

  • AOCS Official Methods. Peroxide Value (Cd 8b-90) and Anisidine Value (Cd 18-90). American Oil Chemists' Society.[4] (Standard methods for lipid oxidation).

  • Christie, W. W.Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press, 2003. (Authoritative text on lipid handling and TLC/HPLC methods).
  • LipidMaps. Lipid Classification and Structure Database. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (OPP)

Degradation Analysis & Stability Troubleshooting[1] User Guide Version 1.0 | Doc ID: OPP-DEG-2024 Lead Scientist: Senior Application Scientist (Lipidomics Division) Introduction: The Molecule & Its Vulnerabilities Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Degradation Analysis & Stability Troubleshooting[1]

User Guide Version 1.0 | Doc ID: OPP-DEG-2024 Lead Scientist: Senior Application Scientist (Lipidomics Division)

Introduction: The Molecule & Its Vulnerabilities

Welcome to the technical support hub for 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (often abbreviated as OPP or 1-Oleo-2,3-dipalmitin ).[1] As a researcher, you are likely using this as a lipid standard, a component in lipid nanoparticles (LNPs), or a model substrate for lipase activity.

To troubleshoot effectively, you must understand the molecule's architecture:

  • Backbone: Glycerol.[2][3][4][5]

  • sn-1 Position: Oleic Acid (C18:1, monounsaturated) – The site of oxidative vulnerability.[1]

  • sn-2 & sn-3 Positions: Palmitic Acid (C16:0, saturated) – Structurally stable, but prone to hydrolytic cleavage.[1]

  • Stereochemistry: The "rac" (racemic) designation implies an equimolar mixture of enantiomers. While chemically identical in scalar properties (MW, boiling point), they may behave differently in enzymatic systems.

This guide addresses the three primary degradation vectors: Hydrolysis (bond breaking), Oxidation (rancidity), and Acyl Migration (isomerization of breakdown products).

Module 1: Hydrolytic Degradation (The "Broken Link" Issues)

Symptom: New peaks appearing at shorter retention times in RP-HPLC; increase in sample acidity.

Q1: I see multiple new peaks eluting before my main OPP peak. What are they?

Diagnosis: You are observing partial glycerides . Hydrolysis is the cleavage of ester bonds by water, catalyzed by acids, bases, or lipases. Because OPP is asymmetric, hydrolysis yields a complex mixture of Diacylglycerols (DAGs) and Monoacylglycerols (MAGs).

  • Mechanism: Water attacks the ester linkage.

  • The Products:

    • Loss of Oleic Acid (sn-1): Yields 2,3-Dipalmitin (a DAG).[1]

    • Loss of Palmitic Acid (sn-2 or sn-3): Yields 1-Oleoyl-2-palmitin (a DAG) or 1-Oleoyl-3-palmitin (a DAG).[1]

    • Complete Breakdown: Yields Free Fatty Acids (Oleic/Palmitic) and Glycerol.

Technical Insight: In Reversed-Phase (RP) HPLC, hydrophobicity drives retention.[1]

  • Order of Elution: MAGs (Earliest) < DAGs < FFAs < Intact OPP (Latest) .

  • Note: FFAs may co-elute with short-chain DAGs depending on the column (C18 vs. C8).

Q2: How do I quantify these hydrolytic impurities?

Protocol: HPLC-CAD Analysis of Partial Glycerides Why CAD (Charged Aerosol Detection)? TAGs and DAGs lack strong chromophores (UV absorption is weak at 205-210 nm).[1] CAD provides a near-universal response independent of double bonds.[1]

Step-by-Step Methodology:

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm), 150 x 4.6 mm.

  • Mobile Phase A: Acetonitrile/Water (90:10) + 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol/Hexane (50:50) + 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 100% A (Elutes MAGs/FFAs)

    • 5-20 min: Ramp to 100% B (Elutes DAGs, then TAGs)

    • 20-25 min: Hold B (Wash)

  • Temperature: 40°C (Critical for solubility of dipalmitoyl species).

Visualization: The Hydrolysis Cascade

HydrolysisPath TAG 1-Oleoyl-2,3-dipalmitoyl-glycerol (OPP) (Intact TAG) DAG_1 2,3-Dipalmitin (Loss of Oleic) TAG->DAG_1 + H2O (sn-1 cleavage) DAG_2 1-Oleoyl-2-palmitin (Loss of Palmitic) TAG->DAG_2 + H2O (sn-3 cleavage) FFA Free Fatty Acids (Oleic + Palmitic) TAG->FFA Accumulates at all steps MAG_1 Monopalmitin DAG_1->MAG_1 + H2O DAG_2->MAG_1 + H2O (Loss of Oleic) MAG_2 Monoolein DAG_2->MAG_2 + H2O (Loss of Palmitic) Glycerol Glycerol MAG_1->Glycerol + H2O MAG_2->Glycerol + H2O

Figure 1: Hydrolytic degradation pathway of OPP.[1] Note that DAG intermediates are transient and will eventually degrade to MAGs and Glycerol if hydrolysis continues.

Module 2: Oxidative Degradation (The "Rancidity" Issues)

Symptom: Sample yellowing, "waxy" or "painty" odor, broad peaks in chromatograms.

Q3: Which part of the molecule is oxidizing?

Diagnosis: The Oleoyl moiety (sn-1) . Palmitic acid is saturated and oxidatively stable under standard lab conditions. The Oleic acid chain contains one double bond (C9=C10), which is the site of radical attack.

Q4: What specific products should I look for?

Oxidation occurs in two phases. You must choose the correct assay based on the degradation stage.

Phase 1: Primary Oxidation (Hydroperoxides) [3]

  • Products: 8-, 9-, 10-, and 11-hydroperoxyoctadecadienoates.[1]

  • Detection: These are non-volatile and increase the molecular weight (+32 Da).

  • Method: Ferrous Oxidation-Xylenol Orange (FOX) Assay or LC-MS (Target m/z [M+H]+ + 32).

Phase 2: Secondary Oxidation (Cleavage)

  • Products: The hydroperoxides break down into aldehydes and short-chain acids.[1]

    • From Oleic Acid:Nonanal , 2-Decenal , Octanal , Azelaic acid (if double bond cleaves entirely).

  • Detection: These are volatile.

  • Method: GC-MS Headspace Analysis .

Protocol: Rapid Peroxide Assessment (Qualitative)

If you suspect oxidation, perform this quick TLC spot test before risking your expensive HPLC column (oxidized lipids bind irreversibly to C18).

  • Plate: Silica Gel 60 F254.

  • Mobile Phase: Hexane/Diethyl Ether/Acetic Acid (80:20:1).

  • Stain: Spray with 5% Potassium Iodide (KI) in starch solution.

  • Result: Oxidized species appear as dark purple/brown spots immediately; intact TAGs do not stain with KI.

Visualization: Oleic Autoxidation Mechanism

OxidationPath OPP Intact OPP (C18:1) Radical Allylic Radical (C•) OPP->Radical Initiation (Light/Heat) Peroxyl Peroxyl Radical (COO•) Radical->Peroxyl + O2 Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl->Hydroperoxide + H• (Propagation) Aldehydes Aldehydes (Nonanal, 2-Decenal) Hydroperoxide->Aldehydes β-Scission (Rancidity)

Figure 2: Free radical autoxidation pathway of the oleoyl chain in OPP.[1]

Module 3: Acyl Migration (The "Hidden Impurity")

Symptom: Inconsistent retention times of degradation products; variable melting points.

Q5: My "1,2-DAG" standard peak is splitting. Is my standard impure?

Diagnosis: Likely Acyl Migration . This is a thermodynamic equilibration. In 1,2-DAGs (e.g., 1-Oleoyl-2-palmitin), the fatty acid at the sn-2 position is sterically hindered and less stable.[1] It spontaneously migrates to the sn-3 position (primary hydroxyl) to form the more stable 1,3-DAG .[1]

  • Trigger: Silica chromatography, heat, or protic solvents (methanol/ethanol).

  • Impact: 1,3-DAGs have higher melting points and elute differently than 1,2-DAGs.[1]

  • Prevention:

    • Keep samples neutral (avoid acid/base traces).

    • Store DAG fractions in aprotic solvents (Chloroform, Toluene) at -20°C.

    • Analyze immediately after thawing.

Summary of Degradation Products

Precursor ComponentDegradation TypePrimary Product (Transient)Secondary Product (Stable/Volatile)Detection Method
TAG Backbone Hydrolysis1,2-DAGs & 2,3-DAGs1,3-DAGs (via migration), GlycerolHPLC-CAD, GC-FID
Oleic Acid (sn-1) OxidationLipid Hydroperoxides (LOOH)Nonanal, 9-oxononanoic acidPV, GC-MS (Headspace)
Palmitic Acid (sn-2/3) HydrolysisFree Palmitic Acid-HPLC-CAD, GC-FAME

References

  • Fats and Oils: Formulating and Processing for Applications. O'Brien, R. D. (2009). CRC Press. (Detailed mechanisms of hydrolytic rancidity).
  • Lipid Oxidation. Frankel, E. N. (2005). The Oily Press.[6] (Definitive source on oleate autoxidation pathways).

  • Acyl migration in 1,2-dipalmitoyl-sn-glycerol. Journal of Lipid Research. Available at: [Link] (Mechanistic insight into 1,2 to 1,3 shifts).

  • Analysis of Triacylglycerols by HPLC-CAD.Thermo Fisher Scientific Application Notes.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol.

Sources

Optimization

Technical Support Center: Crystallization of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODPG)

Welcome to the technical support center for the crystallization of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODPG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODPG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving successful and reproducible crystallization of this complex triglyceride.

Introduction to ODPG Crystallization

1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODPG) is an asymmetric triacylglycerol (TAG) with significant applications in the pharmaceutical and food industries.[1][2] Its specific arrangement of one unsaturated oleic acid and two saturated palmitic acid chains on the glycerol backbone results in complex polymorphic behavior.[3][4] Polymorphism refers to the ability of a substance to exist in multiple crystalline forms, each with distinct physicochemical properties such as melting point, solubility, and stability.[3][5] For ODPG, controlling crystallization is paramount to obtaining the desired polymorph, which in turn dictates the performance and stability of the final product.

This guide will address common challenges encountered during ODPG crystallization and provide scientifically grounded solutions to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ODPG solution is not crystallizing, or the yield of crystals is very low. What are the potential causes and how can I fix this?

A1: Failure to crystallize or low yield is a common issue often related to insufficient supersaturation, the presence of impurities, or inappropriate solvent selection.

Causality and Solutions:

  • Supersaturation: Crystallization is driven by supersaturation, which is the state where the concentration of the solute in the solution is higher than its solubility at a given temperature.[6]

    • Troubleshooting:

      • Increase Concentration: Carefully increase the concentration of ODPG in the solvent. Be mindful that excessively high concentrations can lead to rapid, uncontrolled precipitation of amorphous material.

      • Lower Temperature: Gradually decrease the crystallization temperature. A lower temperature reduces the solubility of ODPG, thereby increasing supersaturation.[7] However, a very low temperature can increase viscosity and hinder molecular mobility, which is necessary for crystal lattice formation.

      • Solvent Selection: The choice of solvent is critical. A good crystallization solvent is one in which the solute has moderate solubility at high temperatures and low solubility at low temperatures.

  • Impurities: The presence of even minor impurities can inhibit nucleation and crystal growth.

    • Troubleshooting:

      • Purification: Ensure the purity of your ODPG starting material. Techniques like column chromatography can be used for purification.

      • Solvent Purity: Use high-purity solvents to avoid introducing contaminants.

  • Solvent System:

    • Troubleshooting:

      • Solvent Screening: If using a single solvent system is unsuccessful, consider a binary solvent system (a good solvent and an anti-solvent). The anti-solvent should be miscible with the good solvent but should be a poor solvent for ODPG. Gradual addition of the anti-solvent can induce crystallization.

Workflow for Optimizing Crystallization Yield:

G cluster_start Start: Low Crystal Yield cluster_troubleshooting Troubleshooting Steps cluster_outcome Expected Outcome start Low or No Crystal Yield conc Increase ODPG Concentration start->conc Is supersaturation sufficient? temp Lower Crystallization Temperature start->temp solvent Optimize Solvent System start->solvent purity Verify Material and Solvent Purity start->purity Are there impurities? success Improved Crystal Yield conc->success temp->success solvent->success purity->success

Caption: Troubleshooting workflow for low crystallization yield.

Q2: I am observing different crystal forms (e.g., needles, plates) in my experiments. Why is this happening and how can I control the crystal habit?

A2: The formation of different crystal habits is a manifestation of polymorphism.[5] Triglycerides like ODPG can crystallize into several polymorphic forms, most commonly designated as α, β', and β, in order of increasing stability and melting point.[8] The specific polymorph obtained is highly dependent on the crystallization conditions.

Understanding Polymorphs:

PolymorphStabilityMelting PointTypical Morphology
α (alpha) Least stableLowestFine, fragile needles
β' (beta prime) MetastableIntermediateSmall, fine platelets
β (beta) Most stableHighestLarge, coarse crystals

Factors Influencing Polymorphism and Crystal Habit:

  • Cooling Rate: This is one of the most critical factors.

    • Fast Cooling (e.g., >5 °C/min): Promotes the formation of the less stable α-form.[7][9] The rapid temperature drop does not allow sufficient time for the molecules to arrange into the more ordered and stable β' or β forms.

    • Slow Cooling (e.g., <1 °C/min): Favors the formation of the more stable β' and β forms.[7][10] Slow cooling provides the necessary time for molecules to adopt the most thermodynamically favorable packing.

  • Crystallization Temperature:

    • Low Temperature: Higher supercooling favors the nucleation of the α-form.[7]

    • Higher Temperature (closer to the melting point): Promotes the formation of the more stable β' or β forms.

  • Agitation: Stirring or agitation can influence both nucleation and the type of polymorph formed. Moderate agitation can promote the formation of smaller, more uniform crystals.

Protocol for Controlling Polymorphism:

  • Dissolution: Dissolve the ODPG in a suitable solvent at a temperature approximately 10-20 °C above its melting point to ensure all crystal memory is erased.

  • Controlled Cooling:

    • For the β-form (most stable): Employ a very slow cooling rate (e.g., 0.1-0.5 °C/min). An alternative is isothermal crystallization, where the solution is cooled to a specific temperature just below the melting point of the desired polymorph and held there.

    • For the α-form (least stable): Use a rapid cooling rate (e.g., crash cooling in an ice bath). Note that the α-form is unstable and will tend to transform into more stable forms over time.

  • Isolation and Characterization: Once crystals have formed, they should be isolated by filtration and dried. It is crucial to characterize the obtained polymorph using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

G cluster_input Input Conditions cluster_process Crystallization Process cluster_output Resulting Polymorph cooling_rate Cooling Rate process ODPG Crystallization cooling_rate->process temp Crystallization Temperature temp->process agitation Agitation agitation->process alpha α (unstable) process->alpha Fast Cooling beta_prime β' (metastable) process->beta_prime Moderate Cooling beta β (stable) process->beta Slow Cooling

Caption: Influence of process parameters on ODPG polymorphism.

Q3: My crystals are very small and difficult to filter, or they form an oil. What is causing this and how can I obtain larger crystals?

A3: The formation of very small crystals or "oiling out" (phase separation into a liquid) is often a result of excessively high supersaturation, leading to rapid nucleation that dominates over crystal growth.

Causality and Solutions:

  • High Supersaturation: When the driving force for crystallization is too high, a large number of nuclei form simultaneously, leaving little solute for the growth of existing crystals.

    • Troubleshooting:

      • Reduce Cooling Rate: A slower cooling rate reduces the level of supersaturation at any given time, allowing for more controlled crystal growth.[7]

      • Increase Crystallization Temperature: Crystallizing at a higher temperature (lower supersaturation) will favor the growth of larger, more perfect crystals.

      • Use a More Solubilizing Solvent: A solvent in which ODPG has slightly higher solubility will require a greater temperature drop to achieve the same level of supersaturation, thus promoting slower crystallization.

  • Presence of Liquid Oil: The oleic acid chain in ODPG can hinder the crystallization process. The presence of other liquid oils as impurities can further inhibit crystal growth and promote oiling out.[8]

    • Troubleshooting:

      • Purification: Ensure high purity of the ODPG.

      • Seeding: Introducing a small number of pre-existing crystals (seeds) of the desired polymorph can bypass the nucleation stage and promote the growth of larger crystals.

Experimental Protocol for Growing Larger Crystals:

  • Prepare a Saturated Solution: Prepare a solution of ODPG that is saturated at a temperature slightly above the desired crystallization temperature.

  • Slow Cooling: Cool the solution very slowly (e.g., 0.1 °C/min or less) to the crystallization temperature.

  • Seeding (Optional but Recommended): Once the solution is slightly supersaturated, add a small amount of finely ground seed crystals of the desired ODPG polymorph.

  • Isothermal Growth: Maintain the solution at a constant temperature for an extended period (hours to days) to allow the crystals to grow.

  • Isolation: Carefully decant the solvent or filter the crystals.

Analytical Techniques for Characterization

To effectively troubleshoot crystallization, it is essential to characterize the resulting solid phase.

TechniqueInformation Provided
Differential Scanning Calorimetry (DSC) Determines melting point and enthalpy of fusion, which are characteristic for each polymorph.[11] It can also be used to study polymorphic transitions.
X-ray Diffraction (XRD) Provides information about the crystal lattice structure, allowing for the definitive identification of the polymorphic form.[12]
Polarized Light Microscopy (PLM) Allows for the visual observation of crystal morphology (habit) and can be used to monitor crystal growth in real-time.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can provide information on the molecular mobility and packing within the crystal lattice, helping to distinguish between polymorphs.[13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy Can detect differences in the vibrational modes of molecules in different polymorphic forms.[15]

References

  • Recent Advances in Lipid Crystallization in the Food Industry - Annual Reviews. (2024, January 2).
  • Polymorphism in Lipids: Influence and Control in Pharmaceutical Applic
  • 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol | C53H100O6 | CID 3080747 - PubChem.
  • Polymorphism of Lipid Crystals: Fundamentals and Applications in Food, Cosmetics, and Pharmaceuticals - ResearchG
  • Control of fat crystallisation by adding additives and changing the process - University of Birmingham.
  • Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC. (2024, April 18).
  • External Factors affecting Lipid Crystalliz
  • Crystallization and Polymorphism of F
  • Contemporary Physical Methods in Studies of Lipid Phase Polymorphism - Qeios. (2023, February 16).
  • Crystallization of saturated monoacid triglycerides : findings from an X-ray scattering study - Academic Bibliography - Universiteit Gent. (2023, September 29).
  • Influence of Monounsaturated Triglycerides on the Crystallization Pathway of Fully Saturated Triglycerides | Crystal Growth & Design - ACS Public
  • rac 1-Oleoyl-2,3-dipalmitoyl Glycerol | CymitQuimica.
  • An Insight into the Solid-State Miscibility of Triacylglycerol Crystals - PMC. (2020, October 6).
  • rac 1-Oleoyl-rac-glycerol = 99 111-03-5 - Sigma-Aldrich.
  • Characterisation of Fat Crystal Polymorphism in Cocoa Butter by Time-Domain NMR and DSC Deconvolution - ORBi. (2021, March 2).
  • Crystallization behavior of 1,3-dipalmitoyl-2-oleoyl-glycerol and 1-palmitoyl-2,3-dioleoyl-glycerol - ResearchG
  • 1-PALMITOYL-2-OLEOYL-3-LINOLEOYL-RAC-GLYCEROL | 2680-59-3 - ChemicalBook.
  • Crystallization behavior of 1,3‐dipalmitoyl‐2‐oleoyl‐glycerol and 1‐palmitoyl‐2,3‐dioleoyl‐glycerol - ResearchG
  • Investigating the Principles of Recrystallization
  • Lipid polymorphism – Knowledge and References - Taylor & Francis.
  • rac 1-Oleoyl-2,3-dipalmitoyl Glycerol, 1867-91-0 | BroadPharm.
  • 1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol - Biomol.
  • 1-Palmitoyl-2-oleoyl-3-linoleoyl-glycerol | C55H100O6 | CID 99647498 - PubChem.
  • Early stages of fat crystallization can be detected using nmr - Bruker.
  • Polymorphic crystallization and transformation pathways of 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) during a liquid–solid-liquid journey - Semantic Scholar.
  • An In-depth Technical Guide to the Structure and Conformation of 1,2-Dipalmitoyl-3-oleoylglycerol - Benchchem.
  • In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol - PubMed. (2016, July 15).
  • Crystalliz
  • Thermal Analysis in the Evaluation of Solid Lipid Microparticles in the Form of Aqueous Dispersion and Fine Powder - MDPI. (2023, December 15).
  • Crystallization of fats and oils | Blogs - Sonneveld. (2023, August 24).
  • Top Analytical Techniques for Characterizing Custom Polymers.
  • 1,2-Dipalmitoyl-rac-glycerol - Santa Cruz Biotechnology.

Sources

Troubleshooting

Technical Support Center: Enzymatic Optimization of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol

Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Structured Lipid Synthesis and Hydrolysis Reference ID: TSC-LIPID-OPP-001 Introduction: Understanding Your Substrate Welcome to the tec...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Structured Lipid Synthesis and Hydrolysis Reference ID: TSC-LIPID-OPP-001

Introduction: Understanding Your Substrate

Welcome to the technical support hub for 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (often abbreviated as OPP or PPO).

As researchers, you likely selected this triacylglycerol (TAG) for one of two reasons:

  • Infant Formula Development: It contains Palmitic acid (C16:[1][2]0) at the sn-2 position, a critical structural requirement for mimicking Human Milk Fat (HMF).[1]

  • Metabolic Studies: You are investigating the digestion kinetics of asymmetric TAGs vs. symmetric TAGs (like POP).

This molecule presents unique challenges due to its asymmetry and high melting point compared to triolein. This guide addresses the specific physicochemical and enzymatic hurdles you will encounter.

Module 1: Substrate Handling & Physical State

Q1: My reaction rate is negligible. The substrate seems to solidify or clump during the reaction. How do I fix this?

Diagnosis: Mass Transfer Limitation. 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol contains two saturated fatty acids. Its melting point is likely between 35°C and 42°C (depending on polymorphic form


 vs 

). If your reaction temperature is below this, the substrate acts as a solid, preventing the lipase (which works at the oil-water interface) from accessing the ester bonds.

Troubleshooting Protocol:

  • Temperature Optimization:

    • Action: Increase reaction temperature to 50–60°C .

    • Reasoning: You must operate above the melting point of the substrate to ensure a liquid-liquid interface. Most immobilized lipases (T. lanuginosus, R. miehei) are thermostable up to 60-70°C.

  • Solvent System (If high temp is not possible):

    • Action: Dissolve the substrate in n-hexane or isooctane .

    • Dosage: Maintain a substrate concentration of 10–50 mM.

    • Warning: Solvents can strip the essential water layer from the enzyme. Ensure the solvent is water-saturated (

      
      ) before adding the enzyme.
      
  • Emulsification (For Hydrolysis):

    • Action: If working in aqueous buffer, you must create a stable emulsion. Use Gum Arabic (2-5% w/v) or Polyvinyl alcohol (PVA) . Avoid vigorous vortexing after adding enzyme to prevent shear denaturation.

Q2: I am trying to synthesize OPO (1,3-dioleoyl-2-palmitoyl-glycerol) from this substrate. Which enzyme should I use?

Recommendation: You need an sn-1,3 specific lipase .

  • Primary Choice: Rhizomucor miehei lipase (immobilized, e.g., Lipozyme RM IM).

  • Secondary Choice: Thermomyces lanuginosus lipase (immobilized, e.g., Lipozyme TL IM).

The Logic: Your substrate has Palmitic acid at sn-2 and sn-3.[1] To create OPO (the HMF analogue), you need to replace the sn-3 Palmitic acid with Oleic acid while protecting the sn-2 Palmitic acid. An sn-1,3 specific lipase will hydrolyze/exchange fatty acids at the outer positions but is sterically hindered from attacking the sn-2 position.

Module 2: Reaction Engineering (Transesterification)

Q3: I am detecting "acyl migration" (loss of palmitic acid at sn-2). Why is this happening?

Diagnosis: Uncontrolled Acyl Migration. This is the most common failure mode. Under certain conditions, the fatty acid at sn-2 spontaneously moves to sn-1 or sn-3, where the lipase then hydrolyzes it. This destroys the nutritional value of your structured lipid.

Root Causes & Fixes:

ParameterThe IssueThe Fix
Reaction Time Too long. Equilibrium favors randomization (loss of structure).Stop reaction at 60-70% conversion . Do not aim for 100%.
Water Activity (

)
Too high. Promotes hydrolysis over transesterification.Maintain

< 0.1 for interesterification. Use molecular sieves in the reactor.[3]
Support Matrix Some enzyme supports (e.g., anion exchange resins) catalyze migration.Use silica-granulated or hydrophobic supports (e.g., Octyl-Sepharose).
Temperature >60°C accelerates thermal acyl migration.Cap temperature at 55°C .
Q4: How do I set up the optimal Acidolysis reaction to convert OPP to OPO?

Protocol:

  • Substrate Ratio: Mix 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol with Free Oleic Acid (or Ethyl Oleate) at a molar ratio of 1:4 to 1:6 (Substrate:Acyl Donor). Excess Oleic acid drives the equilibrium toward OPO.

  • Enzyme Load: 4–10% (w/w of substrates).

  • Environment: Solvent-free (if T > 50°C) or in Hexane.

  • Water Control: Add 1% water initially to activate the lipase, then allow the system to dry naturally or control via salt hydrates to prevent hydrolysis.

Module 3: Visualization of Workflows

Workflow Diagram: Enzymatic Modification

This diagram illustrates the decision tree for processing 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol.

EnzymaticWorkflow node_start Substrate: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol node_goal Define Goal node_start->node_goal node_hydro Hydrolysis (Digestion Study) node_goal->node_hydro Catabolism node_trans Acidolysis (Synthesis of OPO) node_goal->node_trans Synthesis node_emulsion Step 1: Emulsification (Gum Arabic/Bile Salts) node_hydro->node_emulsion node_pancreatic Enzyme: Pancreatic Lipase (sn-1,3 Specific) node_emulsion->node_pancreatic node_result_hydro Result: 2-Palmitoyl-sn-glycerol (2-MAG) + Free Fatty Acids node_pancreatic->node_result_hydro node_mix Step 1: Mix with Oleic Acid (1:5 Ratio) node_trans->node_mix node_enzyme_im Enzyme: Immobilized Lipase (R. miehei / T. lanuginosus) node_mix->node_enzyme_im node_conditions Conditions: Temp: 55°C, Solvent-free Strict Water Control node_enzyme_im->node_conditions node_result_trans Result: 1,3-Dioleoyl-2-palmitoyl-glycerol (Human Milk Fat Analogue) node_conditions->node_result_trans

Caption: Decision matrix for processing 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol based on experimental goals.

Module 4: Analytical Verification

Q5: How do I prove the Palmitic acid remained at the sn-2 position?

Standard GC-FID only gives you total fatty acid composition. It does not distinguish regioisomers. You must use Regiospecific Analysis .

The Gold Standard Protocol (Pancreatic Hydrolysis):

  • Purification: Isolate your reaction TAGs using Thin Layer Chromatography (TLC) or HPLC to remove free fatty acids and partial glycerides.

  • Hydrolysis: Incubate the pure TAG with Porcine Pancreatic Lipase (sn-1,3 specific) for exactly 3-5 minutes at 40°C.

    • Buffer: Tris-HCl (pH 8.[4]0) +

      
       + Bile salts.
      
  • Separation: Stop the reaction with ethanol/HCl. Extract lipids and separate the 2-Monoacylglycerol (2-MAG) band on TLC (Silica gel G; Mobile phase: Hexane/Ether/Acetic Acid 50:50:1).

  • Derivatization: Methylate the 2-MAG band.

  • GC Analysis: Analyze the FAMEs.

    • Validation: If your starting material was pure, the 2-MAG fraction should be >90% Palmitic Acid. If you see high Oleic acid in the 2-MAG, acyl migration occurred.

Q6: Can I use HPLC instead?

Yes, Silver-Ion HPLC (Ag-HPLC) or Chiral HPLC is preferred for non-destructive analysis.

  • Mechanism: Separates lipids based on the number and geometry of double bonds.

  • Resolution: It can resolve OPO (2 double bonds) from OPP (1 double bond) and PPP (0 double bonds). However, separating 1-Oleoyl-2,3-dipalmitin from 2-Oleoyl-1,3-dipalmitin requires extremely precise chiral columns (e.g., Chiralcel OD).

References

  • Wei, W., et al. (2020).[1] "Lipase-Catalyzed Synthesis of Sn-2 Palmitate: A Review." Engineering. Link

  • Iwasaki, Y.[3] & Yamane, T. (2000). "Enzymatic synthesis of structured lipids." Journal of Molecular Catalysis B: Enzymatic. (Focuses on sn-1,3 specificity).

  • AOCS Official Method Ch 3-91. "Preparation of Methyl Esters of Fatty Acids.
  • Schmid, U., et al. (1998). "Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis." Biotechnology and Bioengineering.
  • Biomol Product Data. "1,2-Dipalmitoyl-3-oleoyl-rac-glycerol Physical Properties." Link

Sources

Optimization

Technical Support Center: Purification of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol

Welcome to the technical support guide for the purification of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODPG). This resource is designed for researchers, scientists, and drug development professionals who work with mixed-a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODPG). This resource is designed for researchers, scientists, and drug development professionals who work with mixed-acid triglycerides and encounter challenges in achieving the high purity required for their applications. As a complex lipid, ODPG presents unique purification hurdles, primarily related to its isomeric purity and chemical stability. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of ODPG, from isomeric contamination to oxidative degradation.

Topic 1: Isomerization and Acyl Migration

The precise positioning of fatty acids on the glycerol backbone is critical for the biological and physical properties of ODPG. Acyl migration, the intramolecular transfer of acyl groups, is a primary challenge, leading to the formation of positional isomers that are difficult to separate.[1]

Q1: My final product analysis shows multiple triglyceride peaks, even though my synthesis was specific for 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol. Why is this happening?

A1: This is a classic sign of acyl migration , a spontaneous reaction where fatty acid chains move between the sn-1, sn-2, and sn-3 positions of the glycerol backbone.[1] For ODPG (an OPP-type triglyceride), this process leads to the formation of its primary isomer, 1,3-dipalmitoyl-2-oleoyl-rac-glycerol (POP). This isomerization can be triggered or accelerated by several factors during your workup and purification process:

  • Heat: Elevated temperatures significantly increase the rate of acyl migration. This is a critical factor during solvent evaporation or distillation steps.[1]

  • Catalytic Surfaces: Acidic or basic conditions, including exposure to certain chromatographic media like standard silica gel, can catalyze the reaction.

  • Presence of Catalysts: Residual catalysts from the synthesis reaction can continue to promote isomerization.

  • Presence of Partial Acylglycerols: Diacylglycerols and monoacylglycerols in the mixture are known to be major contributors to acyl migration.[1]

The underlying mechanism involves the formation of a strained, four-membered ring intermediate, which allows the acyl group to shift to an adjacent hydroxyl group. Because ODPG and its isomers, like POP, have identical molecular weights and very similar physicochemical properties, they are notoriously difficult to separate using standard chromatographic techniques.[2]

Q2: How can I minimize or prevent acyl migration during my purification workflow?

A2: Preventing acyl migration is more effective than trying to separate the resulting isomers. The key is to maintain conditions that do not favor the reaction. This involves careful control of temperature, pH, and the chemical environment throughout the process.

A self-validating protocol to minimize acyl migration involves a multi-pronged approach focusing on gentle handling at every stage.

Acyl_Migration_Prevention cluster_prep Sample Preparation & Workup cluster_purify Purification Steps cluster_storage Final Product Handling prep Start: Crude Reaction Mixture neutralize Neutralize & Quench (e.g., with weak base wash) - Remove catalysts immediately prep->neutralize Step 1 extract Liquid-Liquid Extraction - Use pre-chilled, high-purity solvents neutralize->extract Step 2 chromatography Chromatography - Use neutral phase (e.g., deactivated silica) - Maintain low temperatures if possible extract->chromatography Step 3 solv_evap Solvent Evaporation - Use rotary evaporator at <40°C - Or nitrogen blowdown at room temp chromatography->solv_evap Step 4 storage Storage - Store under inert gas (Argon/Nitrogen) - Use amber vials at ≤ -20°C solv_evap->storage Step 5 finish End: Pure, Isomerically Stable ODPG storage->finish

Caption: Workflow to minimize acyl migration during ODPG purification.

Q3: What are the most effective chromatographic techniques to separate ODPG from its positional isomers like POP?

A3: If acyl migration has already occurred, separating the resulting isomers requires advanced chromatographic methods with high resolving power. Standard reversed-phase HPLC is often insufficient.

  • Silver Ion High-Performance Liquid Chromatography (Ag-HPLC): This is a powerful technique for separating lipids based on the number and position of double bonds.[3][4] The stationary phase is impregnated with silver ions, which form reversible complexes with the double bonds in the oleic acid moiety. The strength of this interaction differs between isomers, allowing for their separation.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Since ODPG is a racemic mixture of enantiomers, and its isomers have different spatial arrangements, chiral columns can sometimes resolve positional isomers alongside enantiomers.[2][4] This method is particularly useful for analyzing the stereospecificity of the lipid.

  • Low-Temperature Reversed-Phase HPLC: Operating reversed-phase columns (especially polymeric ODS or C30 phases) at low temperatures (e.g., 10-20°C) can sometimes enhance the separation of triglyceride positional isomers.[3] The reduced temperature alters the conformation of the triglyceride molecules, improving resolution.

Technique Principle of Separation Resolution of ODPG vs. POP Key Considerations
Silver Ion HPLC Reversible complexation of double bonds with Ag+ ions.ExcellentRequires specialized columns and mobile phases (often hexane-based).
Chiral HPLC Enantioselective interactions with a chiral stationary phase.[2]Good to ExcellentCan be expensive; method development can be complex.
Low-Temp RP-HPLC Differences in molecular shape and hydrophobicity at low temps.Moderate to GoodRequires a temperature-controlled column compartment.
Topic 2: Oxidation and Chemical Degradation

The oleoyl chain in ODPG contains a cis-double bond, which is a prime target for oxidation. This process can lead to the formation of hydroperoxides, aldehydes, and other degradation products that compromise the purity, stability, and safety of the final product.[5][6]

Q4: My purified ODPG has developed an off-odor and shows extra peaks in my analytical chromatogram after a short period of storage. What is the likely cause?

A4: This is a strong indication of oxidative degradation . The double bond in the oleic acid moiety is susceptible to attack by atmospheric oxygen, a process often accelerated by light, heat, and the presence of metal ions.[6][7] The initial products are hydroperoxides, which are unstable and break down into smaller, volatile compounds like aldehydes and ketones. These secondary oxidation products are responsible for the rancid or off-odors you're detecting.[5][8]

Q5: What is a reliable protocol to prevent oxidation during the purification and storage of ODPG?

A5: A robust anti-oxidation strategy must be implemented at every step, from solvent selection to final storage. The goal is to minimize exposure to oxygen, light, and heat.

  • Solvent Preparation:

    • Use high-purity HPLC-grade or equivalent solvents.

    • Before use, sparge all solvents with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

    • Consider adding a low concentration of an antioxidant like butylated hydroxytoluene (BHT) (e.g., 0.001%–0.01%) to your solvents, especially those used for chromatography and final sample dissolution.[9]

  • Purification Process:

    • Protect from Light: Conduct all steps in low-light conditions. Use amber glass vials or wrap your glassware and collection tubes in aluminum foil.[9]

    • Maintain Low Temperatures: Keep the sample cold whenever possible. Perform extractions on ice and use a refrigerated autosampler for analytical injections.

    • Inert Atmosphere: If possible, blanket the sample with nitrogen or argon during any transfer or waiting steps.

  • Solvent Evaporation and Drying:

    • Avoid drying samples to complete harshness in the open air.

    • Use a stream of dry nitrogen or argon for blowdown evaporation at room temperature.[10]

    • If using a rotary evaporator, ensure the vacuum is efficient and the water bath temperature is kept low (<40°C).

  • Long-Term Storage:

    • Dissolve the final, pure lipid in a high-purity, deoxygenated solvent.

    • Aliquot the sample into amber glass vials with Teflon-lined caps.

    • Flush the headspace of each vial with argon or nitrogen before sealing.

    • Store at -20°C or, for maximum stability, at -80°C.

Oxidation_Prevention start Start: Crude ODPG solvents Prepare Solvents - Sparge with N2/Ar - Add BHT (optional) start->solvents protect Protect from Light? (Use Amber Vials/Foil) solvents->protect wrap Wrap vessels in foil protect->wrap No proceed1 Proceed with Purification protect->proceed1 Yes yes_light Yes no_light No wrap->proceed1 drying Drying Method proceed1->drying n2_stream Nitrogen Blowdown (Room Temp) drying->n2_stream Preferred rotovap Rotovap (<40°C) drying->rotovap Acceptable storage Final Storage - Flush with N2/Ar - Store at ≤ -20°C in amber vials n2_stream->storage rotovap->storage end End: Stable Product storage->end

Caption: Decision flowchart for implementing anti-oxidation measures.

Topic 3: General Purification and Troubleshooting

Achieving high purity requires efficient removal of starting materials, by-products, and any degradation products. Poor recovery or persistent impurities are common issues that can often be solved with systematic troubleshooting.

Q6: I am experiencing very low recovery of ODPG after solid-phase extraction (SPE) or flash chromatography. What are the most likely causes and how can I fix this?

A6: Low recovery in chromatographic purification is a frequent problem. The cause can usually be traced to one of four areas: sorbent selection, sample loading, the wash step, or the elution step.[9]

Recovery_Troubleshooting start Problem: Poor Lipid Recovery sorbent Sorbent Mismatch? Is the sorbent too polar/non-polar for your lipid and solvent system? start->sorbent loading loading start->loading wash Wash Step Too Strong? Is your wash solvent eluting the target lipid along with impurities? start->wash elution Elution Step Too Weak? Is the elution solvent not strong enough to desorb your lipid from the sorbent? start->elution sol_sorbent {Solution|Choose a sorbent with appropriate selectivity. Test different phases (e.g., C18, Diol, Silica).} sorbent->sol_sorbent sol_loading {Solution|Dissolve sample in a minimal volume of a weak solvent. Load slowly (e.g., 1 mL/min).} loading->sol_loading sol_wash {Solution|Use a weaker wash solvent. Test a gradient of wash solvents to find the optimal strength.} wash->sol_wash sol_elution {Solution|Increase the polarity/strength of the elution solvent. Try a stepwise elution with increasing solvent strength.} elution->sol_elution

Sources

Troubleshooting

Technical Support Center: High-Sensitivity MS Quantitation of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol

Analyte ID: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (TAG 50:1) Target Adduct: ( ) Support Tier: Advanced Method Development Executive Summary: The Signal-to-Noise Challenge 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol is a neutra...

Author: BenchChem Technical Support Team. Date: February 2026

Analyte ID: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (TAG 50:1) Target Adduct:


 (

) Support Tier: Advanced Method Development
Executive Summary: The Signal-to-Noise Challenge

1-Oleoyl-2,3-dipalmitoyl-rac-glycerol is a neutral triacylglycerol (TAG). Unlike polar lipids (like phosphatidylcholines), it lacks a permanently charged headgroup and does not easily protonate (


) under standard ESI conditions.

The Primary Failure Mode: Users often experience "signal dilution" where the analyte signal is split between sodium (


), potassium (

), and ammonium (

) adducts. This splits your ion current, drastically reducing Signal-to-Noise (S/N).

The Optimization Strategy: You must force the system into a single ionization state (


) while using non-aqueous chromatography to minimize background noise from solvent impurities and column bleed.
Module 1: Ionization & Source Optimization
Q: My signal is split across multiple masses (851.4, 856.4, 872.3). How do I consolidate this into one peak?

Diagnosis: You are suffering from uncontrolled cationization. Sodium and potassium are ubiquitous contaminants in solvents and glassware. Without a buffering agent, TAGs will scavenge these alkali metals, forming stable but hard-to-fragment adducts (


, 

).

Corrective Action:

  • Force Ammonium Adduction: You must add Ammonium Formate or Ammonium Acetate to your mobile phase. This provides an excess of

    
     ions, statistically overwhelming the trace Na/K and forcing the formation of the 
    
    
    
    adduct (
    
    
    851.4).
  • Concentration: Use 5mM to 10mM .

    • Why? Below 5mM, sodium adducts may persist. Above 10mM, you risk source contamination and suppression.

  • Avoid Acid: Do not use Formic Acid (0.1%) alone. TAGs do not readily form

    
     even in acidic conditions. Acid without ammonium salts will just lead to a noisy baseline and poor ionization.
    
Q: I am seeing high background noise in the low mass range. Is this affecting my TAG sensitivity?

Diagnosis: Yes. This is likely "chemical noise" from solvent clusters or membrane lipids (phospholipids) if the sample prep is dirty.

Corrective Action:

  • Source Temperature: Increase ESI source temperature (typically 350°C - 400°C). TAGs are thermally stable and require higher heat for efficient desolvation compared to fragile lipid species.

  • Declustering Potential: TAG ammonium adducts are fragile. If your Declustering Potential (DP) or Cone Voltage is too high, you will strip the ammonia in the source, resulting in a DAG fragment ion before the quadrupole. Optimize DP specifically for the 851.4 precursor.

Module 2: Chromatographic Separation (The "Noise" Filter)
Q: My analyte co-elutes with matrix contaminants. What column chemistry should I use?

Diagnosis: Standard C18 columns often fail to separate TAGs from isobaric phospholipids or other neutral lipids, leading to ion suppression.

Corrective Action: Switch to a Nonaqueous Reversed-Phase (NARP) system.

ParameterRecommendationMechanism
Column C18 (High Carbon Load) or C30C30 offers superior shape selectivity for lipid isomers.
Mobile Phase A Acetonitrile / Water (60:40) + 10mM Ammonium FormateWater ensures solubility of the salt.
Mobile Phase B Isopropanol / Acetonitrile (90:10) + 10mM Ammonium FormateIPA is critical for solvating hydrophobic TAGs.
Gradient Start high %B (e.g., 40-50%)TAGs are very hydrophobic; they won't elute at low organic strength.
Q: Can I separate 1-Oleoyl-2,3-dipalmitoyl (OPP) from its symmetric isomer 1,3-dipalmitoyl-2-oleoyl (POP)?

Diagnosis: This is the "Critical Pair" challenge. Standard C18 often co-elutes OPP and POP. Solution:

  • C30 Column: A C30 stationary phase has higher steric selectivity and can often resolve positional isomers (sn-1/3 vs sn-2) that C18 cannot.

  • Silver-Ion Chromatography (Ag-HPLC): If absolute isomer specificity is required, silver-ion columns separate lipids based on the number and position of double bonds. However, this is often incompatible with standard MS setups (requires specific solvents). Stick to C30 for LC-MS workflows.

Module 3: Sample Preparation Workflow
Q: I suspect phospholipids are suppressing my TAG signal. How do I remove them?

Diagnosis: Phospholipids (PLs) ionize much more strongly than TAGs. If they co-elute, the TAG signal will be crushed.

Corrective Action: Use a Liquid-Liquid Extraction (LLE) that favors neutral lipids.

  • MTBE Method (Matyash): Superior to Bligh-Dyer for TAGs.

    • Protocol: Mix sample with Methanol and Methyl-tert-butyl ether (MTBE). Add water to induce phase separation.

    • Result: TAGs migrate to the upper (organic) MTBE phase. Many polar PLs will partition into the lower phase or interface.

  • SPE Cleanup: If noise persists, use a Silica SPE cartridge. Elute neutral lipids (TAGs) first with Hexane/Ether, leaving polar PLs stuck to the silica.

Visualization: Optimization Logic & Workflow

The following diagram illustrates the decision tree for maximizing S/N for TAG 50:1.

TAG_Optimization Start Start: Low S/N for 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol Check_Adduct Check Mass Spectrum: Is signal split (Na+, K+, NH4+)? Start->Check_Adduct Adduct_Fix Action: Add 10mM Amm. Formate to Mobile Phases A & B Check_Adduct->Adduct_Fix Yes (Split Signal) Check_Matrix Check Matrix: Are Phospholipids suppressing signal? Check_Adduct->Check_Matrix No (Single Peak) Adduct_Fix->Check_Matrix Prep_Fix Action: MTBE Extraction or Silica SPE Cleanup Check_Matrix->Prep_Fix Yes (Ion Suppression) Check_Isomer Requirement: Need to separate OPP from POP? Check_Matrix->Check_Isomer No Prep_Fix->Check_Isomer Col_Fix_C18 Standard Quant: Use C18 Column (NARP) Check_Isomer->Col_Fix_C18 No (Total TAG Quant) Col_Fix_C30 Isomer Specific: Use C30 Column Check_Isomer->Col_Fix_C30 Yes (Regioisomer Res.) Final_MS Final Detection: Target [M+NH4]+ (m/z ~851.4) Neutral Loss of FA (255 or 281) Col_Fix_C18->Final_MS Col_Fix_C30->Final_MS

Caption: Decision matrix for troubleshooting sensitivity issues. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.

References & Validated Resources
  • LIPID MAPS® Structure Database. LIPID MAPS Lipidomics Gateway. (Definitive source for lipid classification and structure).

  • Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews, 30(4), 579–599. (Authoritative text on lipid ionization mechanisms).

  • Han, X., & Gross, R. W. (2001). Quantitative analysis of neutral lipids by electrospray ionization mass spectrometry. Analytical Biochemistry. (Establishes the ammonium adduct protocol).

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. (The gold standard extraction method for TAGs).

Reference Data & Comparative Studies

Validation

Comparative Analysis of Triacylglycerol Isomers in Lipidomics: A Technical Guide

Executive Summary Triacylglycerols (TAGs) are not merely passive energy depots; they are bioactive signaling hubs where structure dictates function. In metabolic diseases, the stereospecificity of fatty acids (sn-1, sn-2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triacylglycerols (TAGs) are not merely passive energy depots; they are bioactive signaling hubs where structure dictates function. In metabolic diseases, the stereospecificity of fatty acids (sn-1, sn-2, or sn-3) determines bioavailability and atherogenicity. For instance, palmitic acid at the sn-2 position is absorbed more efficiently than at sn-1/3, directly influencing postprandial lipemia.

Standard Reverse-Phase LC-MS/MS (RPLC-MS) effectively separates TAG species by partition number (carbon count and double bonds) but fails to resolve isobaric isomers . This guide provides a comparative technical analysis of three advanced methodologies to resolve these isomers: Lithium-Adduct Paternò-Büchi (Li-PB) , Ion Mobility Spectrometry (IMS) , and Silver-Ion Chromatography (Ag-HPLC) .

Part 1: The Challenge of Isomerism

In lipidomics, TAG isomerism manifests in three distinct layers. A standard mass spectrum of


 cannot distinguish these, leading to "biological blurring."
Isomer TypeStructural DifferenceBiological Implication
Regioisomers (sn-position) Fatty acid (FA) location (e.g., sn-1-16:0 vs. sn-2-16:0)Lipase specificity; sn-2 monoglycerides are absorbed intact.
Double Bond Positional Location of C=C (e.g.,

vs.

)
Membrane fluidity; precursor availability for oxylipins.
Geometric Isomers Cis vs. Trans orientationCardiovascular risk factors; packing density in lipid droplets.

Part 2: Comparative Technology Review

Lithium Adduct Fragmentation (The Regio-Specific Standard)

While ammonium adducts (


) are standard in lipidomics, they fragment non-specifically. Lithium adducts (

)
are the authoritative choice for sn-isomer resolution.
  • Mechanism: Lithium coordinates tightly with the glycerol backbone oxygens. Steric hindrance and energetics favor the neutral loss of fatty acids from the sn-1 and sn-3 positions over the sn-2 position.

  • Diagnostic Utility: The ratio of fragment ions

    
     vs. 
    
    
    
    allows for the calculation of isomeric ratios.
Paternò-Büchi (PB) Derivatization (The Double Bond Pinpointer)

For determining where the double bond sits (e.g., n-3 vs n-6), collision-induced dissociation (CID) is useless because double bonds migrate during fragmentation.

  • Mechanism: UV irradiation (254 nm) in the presence of acetone triggers a [2+2] cycloaddition, forming an oxetane ring at the C=C site.

  • Diagnostic Utility: Subsequent MS/MS fragmentation breaks the oxetane ring, yielding diagnostic ions separated by 26 Da, pinpointing the exact carbon location.[1]

Ion Mobility Spectrometry (The Shape Separator)

IMS separates ions in the gas phase based on their Collisional Cross Section (CCS).

  • Mechanism: Isomers with different folding patterns (e.g., cis vs trans or different acyl chain combinations) drift at different speeds through a buffer gas.

  • Diagnostic Utility: Resolves isomers that co-elute in LC without chemical derivatization.

Part 3: Performance Matrix

FeatureRPLC-MS (Li+ Adducts)Paternò-Büchi (PB-MS)Ion Mobility (IMS-MS)
Primary Target sn-Positional IsomersC=C Location IsomersBulk Isobaric Separation
Resolution High (via MS/MS ratios)Exact (via diagnostic ions)Medium (Drift time dependent)
Throughput High (Standard LC flow)High (Online photochemical reactor)Very High (ms timescale)
Sample Prep Minimal (Post-column infusion)Minimal (Online)None
Quantification Excellent (Calibration required)GoodSemi-quantitative
Limit of Detection Low femtomoleLow picomoleLow femtomole

Part 4: Experimental Protocol

Authoritative Workflow: LC-MS/MS with Post-Column Lithium Infusion

This protocol is selected for its high reproducibility and accessibility (does not require specialized lasers or IMS hardware).

1. Reagents & Setup
  • Mobile Phase A: Acetonitrile/Water (60:40) + 10 mM Ammonium Formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10 mM Ammonium Formate.

  • Post-Column Reagent: 5 mM Lithium Acetate (LiOAc) in Methanol.

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18), 2.1 x 100 mm, 1.7 µm.

2. Chromatographic Separation
  • Flow Rate: 0.25 mL/min.

  • Gradient: 40% B to 99% B over 15 minutes.

  • Crucial Step: Use a T-junction to infuse the Lithium Acetate reagent post-column at 10-20 µL/min. Note: Do not add Li+ directly to mobile phases as it suppresses ionization of other lipid classes and fouls the source over time.

3. Mass Spectrometry Settings (ESI+)
  • Source Temp: 300°C (Li+ adducts are stable).

  • Collision Energy (CE): Step-ramp CE (e.g., 20, 35, 50 eV). Lithium adducts require higher energy to fragment than ammonium adducts.

  • Target Ions: Monitor

    
     precursors.[2]
    
4. Data Analysis Logic

For a TAG containing fatty acids A, B, and C:

  • Identify the parent mass

    
    .
    
  • Extract MS/MS spectra.

  • Calculate the ratio of neutral losses:

    • Intensity of

      
      
      
    • Intensity of

      
      
      
    • Intensity of

      
      
      
  • Rule of Thumb: The fatty acid at the sn-2 position will show the lowest abundance of neutral loss fragment ions compared to sn-1/3.[3]

Part 5: Visualizations

Diagram 1: The Lithium-Enabled Lipidomics Workflow

This workflow illustrates the hybrid approach using post-column infusion to switch from standard profiling (Ammonium) to structural elucidation (Lithium).

LipidomicsWorkflow Sample Lipid Extract LC C18 UPLC Separation Sample->LC Injection Tee T-Junction Mixing LC->Tee Eluent ESI ESI Source (+) Tee->ESI Lithiated Flow Li_Source LiOAc Infusion (5mM in MeOH) Li_Source->Tee 10 µL/min MS1 MS1: [M+Li]+ Selection ESI->MS1 Ionization CID High Energy CID MS1->CID Isolation Detector Detector CID->Detector Fragment Analysis

Figure 1: Schematic of the Post-Column Lithium Infusion workflow. This setup allows standard chromatographic separation while enabling specific lithiated fragmentation for isomer identification.

Diagram 2: Mechanistic Logic of sn-Isomer Differentiation

This diagram details the fragmentation hierarchy that allows researchers to distinguish sn-2 from sn-1/3.

FragmentationLogic cluster_losses Neutral Loss Competition Precursor Lithiated TAG Precursor [M+Li]+ Coordination Li+ Coordinates with Carbonyl Oxygens Precursor->Coordination Loss1 Loss of sn-1 FA (Energetically Favored) Coordination->Loss1 High Prob. Loss3 Loss of sn-3 FA (Energetically Favored) Coordination->Loss3 High Prob. Loss2 Loss of sn-2 FA (Sterically Hindered) Coordination->Loss2 Low Prob. Result Spectrum Output: High Abundance: [M-R1]+ & [M-R3]+ Low Abundance: [M-R2]+ Loss1->Result Loss3->Result Loss2->Result

Figure 2: Mechanistic pathway of Lithiated TAG fragmentation. The coordination of Lithium with the glycerol backbone creates a steric environment where sn-1 and sn-3 fatty acids are lost more readily than the sn-2 fatty acid.

References

  • Hsu, F. F., & Turk, J. (1999). Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument. Journal of the American Society for Mass Spectrometry.[3][4][5] Link

  • Ma, X., & Xia, Y. (2014).[1][6] Pinpointing double bonds in lipids by Paternò-Büchi reactions and mass spectrometry.[6][7][8] Angewandte Chemie International Edition. Link

  • Hennebelle, M., et al. (2025).[9] Separation of triacylglycerol (TAG) isomers by cyclic ion mobility mass spectrometry. Talanta. Link

  • Han, X., & Gross, R. W. (2001). Quantitative analysis and molecular species fingerprinting of triacylglyceride molecular species directly from lipid extracts of biological samples by electrospray ionization tandem mass spectrometry. Analytical Biochemistry. Link

  • Stübiger, G., & Belgacem, O. (2016). Analysis of lipids using 2D-imaging mass spectrometry. Methods in Molecular Biology. Link

Sources

Comparative

Validation of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol as an Internal Standard in Lipidomics

Topic: Validation of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODP-TAG) as an Internal Standard Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2] [1][2][3] E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (ODP-TAG) as an Internal Standard Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

[1][2][3]

Executive Summary

In quantitative lipidomics, the choice of Internal Standard (IS) dictates the accuracy of your data.[1][3] This guide evaluates 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (hereafter referred to as ODP-TAG ) as a candidate internal standard.[1][2]

While ODP-TAG is a cost-effective, structurally representative Triacylglycerol (TAG), its validation requires a rigorous assessment of endogeneity .[1][2] Unlike deuterated standards, ODP-TAG is naturally occurring in many biological matrices (e.g., adipose tissue, plasma, plant oils).[1] Therefore, its validation protocol differs significantly from stable isotope-labeled standards, requiring strict "Blank Matrix" verification.[1][2]

Part 1: Comparative Analysis

Before proceeding with validation, it is critical to benchmark ODP-TAG against the industry "Gold Standards" to ensure it fits your specific analytical context.[1][2]

The Competitors
  • ODP-TAG (The Subject): An unlabeled, mixed-chain TAG (18:1/16:0/16:0).

  • Deuterated TAGs (The Gold Standard): E.g., Tripalmitin-d31. Chemically identical but mass-shifted.[1][2]

  • Odd-Chain TAGs (The Economical Alternative): E.g., Trinonadecanoin (19:0/19:0/19:0).[1] Rare in nature.[1]

Performance Comparison Table
FeatureODP-TAG (Unlabeled) Deuterated TAGs (e.g., d31-16:0) Odd-Chain TAGs (e.g., 17:0)
Cost Low ($)High (

$)
Medium (

)
Matrix Interference High Risk (Often endogenous)None (Mass-shifted)Low (Rarely endogenous)
Retention Time Matches target analytes exactlySlight shift (Deuterium effect)Distinct (Elutes between evens)
Ionization Efficiency Identical to natural analogsIdenticalSimilar, but not identical
Primary Use Case Synthetic matrices, QC checks, Non-biological samplesQuantitative Bioanalysis (Plasma/Tissue)General Lipid Profiling

Critical Insight: Use ODP-TAG only if you have confirmed via MS/MS that your sample matrix (blank) contains zero detectable levels of this specific isomer.[1] If your matrix contains ODP-TAG, you must switch to a Deuterated or Odd-Chain standard.[1][2]

Part 2: Validation Workflow & Decision Logic

The following decision tree illustrates the critical "Go/No-Go" checkpoints for validating ODP-TAG.

ValidationLogic Start Start: ODP-TAG Validation MatrixCheck Step 1: Matrix Endogeneity Test (Inject Blank Matrix) Start->MatrixCheck Decision Is ODP-TAG detected? MatrixCheck->Decision Stop STOP: Invalid IS Switch to Deuterated Standard Decision->Stop Yes (Signal > 20% of LLOQ) Proceed PROCEED: Validation Phase Decision->Proceed No (Signal < 20% of LLOQ) Linearity Step 2: Linearity & Range (0.1 - 100 µM) Proceed->Linearity Recovery Step 3: Extraction Recovery (Spike Pre vs. Post) Linearity->Recovery Stability Step 4: Stability Stress Test (Freeze/Thaw Cycles) Recovery->Stability Final Validated Method Stability->Final

Figure 1: Decision logic for validating ODP-TAG. The critical failure point is the presence of endogenous ODP-TAG in the sample matrix.[1][2]

Part 3: Detailed Experimental Protocols

If your matrix passes the "Endogeneity Test" (i.e., ODP-TAG is absent), proceed with this validation protocol. This workflow is adapted from FDA Bioanalytical Method Validation Guidelines.

1. LC-MS/MS Instrument Setup
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Acetonitrile/Water (60:40) + 10mM Ammonium Formate (enhances [M+NH4]+ adducts).[1]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate.[1]

  • Ionization: ESI Positive Mode.

  • MRM Transition: Monitor the Ammonium adduct

    
     transitioning to the neutral loss of fatty acid chains (e.g., m/z 850.8 
    
    
    
    577.5 for loss of 16:0).
2. Specificity & Selectivity (The "Blank" Test)
  • Objective: Confirm ODP-TAG is not present in your sample matrix.

  • Protocol:

    • Extract 6 lots of blank matrix (e.g., stripped plasma or control tissue) without adding IS.[1]

    • Inject into LC-MS/MS.[1]

    • Acceptance Criteria: The integrated peak area at the retention time of ODP-TAG must be < 20% of the area of the Lower Limit of Quantification (LLOQ).

3. Extraction Recovery (The "Folch" or "BUME" Method) [1]
  • Objective: Ensure ODP-TAG tracks the extraction efficiency of your analytes.

  • Protocol:

    • Set A (Pre-Extraction Spike): Spike ODP-TAG into matrix before adding extraction solvents (Chloroform/Methanol).[1] Perform extraction.

    • Set B (Post-Extraction Spike): Extract blank matrix first.[1] Spike ODP-TAG into the final dried residue/solvent after extraction.[1][2]

    • Calculation:

      
      [1]
      
    • Target: > 80% recovery with consistent reproducibility (CV < 15%).

4. Matrix Effect Assessment
  • Objective: Quantify ion suppression/enhancement caused by the matrix.

  • Protocol:

    • Set B (Post-Extraction Spike): (From above).

    • Set C (Neat Solution): ODP-TAG spiked directly into mobile phase (no matrix).

    • Calculation:

      
      
      
    • Interpretation: A value < 1.0 indicates ion suppression.[1] A value > 1.0 indicates enhancement.[1] The IS should match the Matrix Factor of your target analytes within ±15%.[1]

Part 4: Data Presentation & Reporting

When publishing your validation, summarize your data in the following format to demonstrate rigor.

Table 2: Summary of ODP-TAG Validation Metrics (Example Data)

ParameterExperimental ConditionAcceptance CriteriaResult (Pass/Fail)
Selectivity 6 Blank Matrix Lots< 20% of LLOQ AreaPass (0% Detected)
Linearity 8 Concentration Levels

Pass (

)
Precision Intra-day (n=5)CV < 15%Pass (3.4%)
Accuracy QC Samples (Low, Med, High)85-115% of NominalPass (98.2%)
Recovery Liquid-Liquid ExtractionConsistent (>50%)Pass (88% ± 4%)
References
  • Sigma-Aldrich. 1,2-Dioleoyl-3-palmitoyl-rac-glycerol Product Information. (Accessed 2026).[1][4] Link

  • BenchChem. A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards. (2025).[1][3][5][6] Link[1]

  • Cayman Chemical. 1,2-Dipalmitoyl-3-oleoyl-rac-glycerol Technical Information. (Accessed 2026).[1][4] Link

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][7] Link

  • National Institutes of Health (NIH). Lipid extraction solvent systems for lipidomic studies.[1] (2013).[1][8] Link

Sources

Validation

A Comparative Guide to the Structural Authentication of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol

For researchers, scientists, and drug development professionals, the precise structural characterization of lipid molecules is paramount. 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol, a triacylglycerol (TAG) with a specific arr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of lipid molecules is paramount. 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol, a triacylglycerol (TAG) with a specific arrangement of fatty acids, presents a significant analytical challenge due to the existence of its regioisomers (e.g., 1,3-Dipalmitoyl-2-oleoyl-glycerol). The biological and physicochemical properties of these isomers can differ substantially, making unambiguous structural authentication a critical step in research and development. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol, with supporting experimental insights and protocols.

The Analytical Imperative: Distinguishing Regioisomers

The core challenge in authenticating the structure of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol lies in differentiating it from its isomers. The position of the oleoyl and palmitoyl chains on the glycerol backbone dictates the molecule's identity. Standard analytical techniques that only provide information on the overall fatty acid composition are insufficient. Therefore, methods that can probe the regiospecificity of the fatty acid arrangement are essential.

Comparative Analysis of Authentication Methodologies

A multi-pronged approach, often combining chromatographic separation with spectroscopic detection, is typically required for the confident structural authentication of complex lipids. Below is a comparative overview of the most powerful techniques.

Analytical Technique Principle Strengths Limitations Typical Application
LC-MS/MS Chromatographic separation of isomers followed by mass spectrometric fragmentation to identify fatty acid positions.High sensitivity and specificity; provides molecular weight and structural information; can distinguish regioisomers based on fragmentation patterns.Complex data interpretation; requires careful optimization of chromatographic and mass spectrometric conditions; may not resolve all isomers chromatographically.[1]Definitive identification and quantification of TAG regioisomers in complex mixtures.
Quantitative ¹³C NMR Measures the chemical shifts of the carbonyl carbons of the fatty acids, which differ based on their position on the glycerol backbone.Non-destructive; provides quantitative information on the distribution of fatty acids at the sn-2 and sn-1/3 positions; no need for chemical derivatization.[2][3][4]Lower sensitivity compared to MS; requires higher sample concentrations; may not distinguish between different saturated fatty acids at the same position.[5]Quantification of positional isomer ratios in pure samples or simple mixtures.
Enzymatic Hydrolysis (Pancreatic Lipase) Selective enzymatic hydrolysis of fatty acids from the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol.Relatively simple and cost-effective; provides information on the fatty acid composition at the sn-2 position.[5]Indirect method; potential for acyl migration during the reaction can lead to inaccurate results; requires subsequent analysis of the resulting monoacylglycerol.[6][7]Verification of the fatty acid at the sn-2 position.

In-Depth Methodologies and Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is arguably the most powerful technique for the definitive structural elucidation of TAGs.[4][8] The coupling of liquid chromatography, for the separation of isomers, with tandem mass spectrometry, for detailed structural analysis, provides a high degree of confidence in the identification.

The choice of ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) and collision-induced dissociation (CID) energy are critical. ESI is a soft ionization technique that typically produces protonated molecules or adducts (e.g., [M+NH₄]⁺ or [M+Na]⁺), minimizing in-source fragmentation and preserving the molecular ion for MS/MS analysis.[1][8] The fragmentation of the selected precursor ion in the collision cell provides diagnostic product ions that are indicative of the fatty acid composition and their positions. For TAGs, the neutral loss of a fatty acid is a common fragmentation pathway. The relative abundance of the ions resulting from the loss of fatty acids from the sn-1/3 versus the sn-2 position can be used to distinguish regioisomers.[9]

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 MS/MS Fragmentation cluster_4 Data Analysis prep Dissolve 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol in an appropriate organic solvent (e.g., isopropanol/acetonitrile/water) lc Inject sample onto a reverse-phase C18 column prep->lc gradient Apply a gradient elution (e.g., water/acetonitrile with formic acid) to separate isomers lc->gradient esi Ionize eluting compounds using ESI in positive ion mode gradient->esi ms1 Acquire full scan MS1 spectra to identify the [M+H]⁺ or [M+Na]⁺ ion esi->ms1 ms2 Isolate the precursor ion and subject it to Collision-Induced Dissociation (CID) ms1->ms2 frag Acquire product ion spectra (MS2) ms2->frag analysis Analyze fragmentation patterns to identify neutral losses of fatty acids and diagnostic fragment ions frag->analysis

Caption: LC-MS/MS workflow for TAG analysis.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol standard in chloroform. Dilute to a working concentration of 10 µg/mL in a mixture of isopropanol:acetonitrile:water (2:1:1 v/v/v).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A linear gradient from 40% to 100% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 55 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Full scan (m/z 300-1200) for MS1, followed by data-dependent MS2 on the most intense ions.

    • Precursor Ion: For 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (C₅₃H₁₀₀O₆, MW = 833.36), the [M+NH₄]⁺ ion at m/z 851.8 would be targeted.

    • Collision Energy: Ramped collision energy (e.g., 20-40 eV) to generate a rich fragmentation spectrum.

  • Data Analysis: Look for the neutral loss of palmitic acid (256.4 Da) and oleic acid (282.5 Da). The relative intensities of the resulting diacylglycerol-like fragment ions can help determine the position of the fatty acids.

Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹³C NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about the carbon skeleton of a molecule. For TAGs, the chemical shifts of the carbonyl carbons are sensitive to their position on the glycerol backbone, allowing for the differentiation of regioisomers.[2][3][10]

The key to quantitative ¹³C NMR is to ensure that the signal intensity is directly proportional to the number of nuclei. This requires complete relaxation of the nuclei between pulses. The spin-lattice relaxation time (T₁) for carbonyl carbons can be long, so a sufficient relaxation delay (typically 5-7 times the longest T₁) must be used. Inverse-gated decoupling is employed to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integration.[4]

cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing and Analysis prep Dissolve a high concentration of the sample (e.g., 50-100 mg) in a deuterated solvent (e.g., CDCl₃) acquire Acquire ¹³C NMR spectrum using an inverse-gated decoupling pulse sequence prep->acquire params Set a long relaxation delay (e.g., 30s) and a sufficient number of scans for good signal-to-noise acquire->params process Process the FID (e.g., Fourier transform, phase correction, baseline correction) integrate Integrate the signals in the carbonyl region (approx. 172-174 ppm) process->integrate analyze Compare the integrals of the sn-2 and sn-1/3 signals to determine the regioisomeric purity integrate->analyze

Caption: Quantitative ¹³C NMR workflow.

  • Sample Preparation: Dissolve approximately 50 mg of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol in 0.7 mL of deuterated chloroform (CDCl₃).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz for ¹³C).

    • Pulse Sequence: Inverse-gated proton decoupling.

    • Acquisition Time: ~2 seconds.

    • Relaxation Delay: 30 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

    • Temperature: 25 °C.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening of 1-2 Hz before Fourier transformation.

    • Carefully phase and baseline correct the spectrum.

  • Data Analysis: The carbonyl carbons of the fatty acids at the sn-1 and sn-3 positions have a different chemical shift from the carbonyl carbon of the fatty acid at the sn-2 position. For 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol, the signals for the two palmitoyl groups at sn-2 and sn-3 and the oleoyl group at sn-1 would be analyzed. The relative integration of these signals will confirm the structure.

Enzymatic Hydrolysis with Pancreatic Lipase

This classical biochemical method relies on the regiospecificity of pancreatic lipase, which preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of a TAG.[5] The resulting 2-monoacylglycerol (2-MAG) is then isolated and its fatty acid composition is determined, typically by gas chromatography (GC) after transesterification.

The success of this method hinges on the strict regiospecificity of the pancreatic lipase and the prevention of acyl migration, where a fatty acid from the sn-2 position moves to the sn-1 or sn-3 position.[6][7] Performing the reaction under controlled pH and temperature, and for a limited time, helps to minimize acyl migration. The subsequent analysis of the 2-MAG by GC provides the fatty acid profile at that specific position.

cluster_0 Enzymatic Reaction cluster_1 Product Isolation cluster_2 Derivatization and GC Analysis react Incubate the TAG sample with pancreatic lipase in a buffered solution extract Stop the reaction and extract the lipids react->extract tlc Separate the 2-monoacylglycerol (2-MAG) from other lipids by Thin Layer Chromatography (TLC) extract->tlc fame Transesterify the isolated 2-MAG to Fatty Acid Methyl Esters (FAMEs) tlc->fame gc Analyze the FAMEs by Gas Chromatography (GC) to identify and quantify the fatty acid at the sn-2 position fame->gc

Caption: Enzymatic hydrolysis workflow.

  • Enzymatic Hydrolysis:

    • To 1 mg of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol in a test tube, add 1 mL of 1 M Tris-HCl buffer (pH 8.0), 0.1 mL of 2.2% CaCl₂ solution, and 0.25 mL of 0.05% bile salts solution.

    • Add 1 mg of porcine pancreatic lipase.

    • Incubate at 37 °C with shaking for 2-3 minutes.

    • Stop the reaction by adding 1 mL of ethanol and 1 mL of 6 M HCl.

  • Lipid Extraction:

    • Extract the lipids by adding 2 mL of diethyl ether and vortexing.

    • Centrifuge and collect the upper ether layer. Repeat the extraction twice.

  • Isolation of 2-Monoacylglycerol:

    • Spot the extracted lipids onto a boric acid-impregnated silica gel TLC plate.

    • Develop the plate in a solvent system of chloroform:acetone (96:4 v/v).

    • Visualize the lipid spots (e.g., with iodine vapor) and scrape the band corresponding to the 2-MAGs.

  • FAME Preparation and GC Analysis:

    • Transesterify the scraped silica containing the 2-MAG by adding 1 mL of 0.5 M sodium methoxide in methanol and heating at 50 °C for 10 minutes.

    • Add 1 mL of hexane, vortex, and centrifuge.

    • Inject the upper hexane layer containing the FAMEs into a GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like a BPX70).

    • Identify the fatty acids by comparing their retention times with those of known standards. For 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol, the primary fatty acid detected should be palmitic acid.

Conclusion and Recommendations

The authentication of the 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol structure requires a thoughtful and rigorous analytical approach.

  • For definitive, unambiguous identification and quantification , LC-MS/MS is the gold standard. Its high sensitivity and specificity make it ideal for analyzing complex mixtures and for trace-level detection.

  • For quantitative analysis of the regioisomeric ratio in pure samples , quantitative ¹³C NMR is an excellent, non-destructive alternative that provides highly accurate data.

  • As a complementary or confirmatory method , the enzymatic assay with pancreatic lipase is a valuable tool for specifically probing the fatty acid composition at the sn-2 position.

In a regulated environment, such as in drug development, a combination of these techniques would provide the most robust and defensible structural authentication. For instance, initial identification by LC-MS/MS could be followed by quantitative confirmation of the isomeric purity by qNMR. This multi-technique approach ensures the highest level of scientific integrity and confidence in the structural assignment of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol.

References

  • AOCS. (2017). Official Methods and Recommended Practices of the AOCS. American Oil Chemists' Society.
  • Cheng, S. F., et al. (2015). Critical considerations for fast and accurate regiospecific analysis of triacylglycerols using quantitative 13C NMR. Analytical Methods, 7(22), 9698-9707. [Link]

  • Christie, W. W. (2019). Structural Analysis of Triacylglycerols. AOCS Lipid Library. [Link]

  • Holčapek, M., et al. (2018). Regioisomeric analysis of triacylglycerols using silver-ion liquid chromatography atmospheric pressure chemical ionization mass spectrometry: Comparison of five different mass analyzers.
  • Kuksis, A., & Itabashi, Y. (2005). Regio- and stereospecific analysis of glycerolipids. Methods, 36(2), 172-185.
  • Lykidis, A., et al. (1994). Pancreatic lipase assays with triglycerides as substrate: contribution of each sequential reaction to product formation. Clinical chemistry, 40(11 Pt 1), 2053–2056. [Link]

  • Sádecká, J., & Májek, P. (2009). HPLC/MS in the analysis of complex natural mixtures of triacylglycerols.
  • Segura, J., et al. (2015). Comparison of analytical techniques for the determination of the positional distribution of fatty acids in triacylglycerols. Relationship with pig fat melting point and hardness. Grasas y Aceites, 66(2), e076. [Link]

  • Vlahov, G. (2008). 13C Nuclear Magnetic Resonance Spectroscopy to Determine Fatty Acid Distribution in Triacylglycerols of Vegetable Oils with. The Open Magnetic Resonance Journal, 1(1). [Link]

  • Byrdwell, W. C. (2018). Mapping the regioisomeric distribution of fatty acids in triacylglycerols by hybrid mass spectrometry. Journal of Lipid Research, 59(4), 725-742. [Link]

  • Kallio, H., et al. (2007). Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods. Journal of the American Society for Mass Spectrometry, 18(10), 1836-1845.
  • Zhang, R., et al. (2022). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of over 900 lipid molecular species in human plasma. Journal of Lipid Research, 63(6), 100218. [Link]

Sources

Comparative

Technical Guide: NMR Differentiation of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (OPP) from Regioisomers

[1] Executive Summary Objective: To provide a definitive analytical protocol for distinguishing 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (OPP) from its symmetric regioisomer, 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), and oth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: To provide a definitive analytical protocol for distinguishing 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (OPP) from its symmetric regioisomer, 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), and other isomers.[1]

Context: In lipid formulation and drug delivery, the regioisomerism of triacylglycerols (TAGs) dictates physical properties (polymorphism, melting point) and biological fate (hydrolysis by sn-1,3 specific lipases).[1] While Mass Spectrometry (MS) provides molecular weight and fragmentation patterns, Carbon-13 Nuclear Magnetic Resonance (


C NMR)  remains the "gold standard" for non-destructive, quantitative regio-analysis without the need for complex derivatization.[1]

Core Conclusion: Differentiation relies on the magnetic non-equivalence of the carbonyl carbons. The POP isomer possesses a


 axis of symmetry, rendering the sn-1 and sn-3 positions equivalent. The OPP  isomer is asymmetric, breaking this equivalence. High-resolution 

C NMR in the carbonyl region (172–174 ppm) provides the diagnostic fingerprint.

Part 1: Structural Analysis & Symmetry Logic[1]

Before entering the lab, understand the symmetry arguments that define the spectral expectations.

  • POP (1,3-Palmitoyl-2-Oleoyl-glycerol):

    • Symmetry: Symmetric molecule (

      
       axis).[1]
      
    • NMR Consequence: The sn-1 and sn-3 Palmitoyl chains are magnetically equivalent. You will observe two dominant carbonyl signals: one for the sn-2 Oleoyl group and one combined signal for the sn-1,3 Palmitoyl groups.

  • OPP (1-Oleoyl-2,3-dipalmitoyl-glycerol):

    • Symmetry: Asymmetric (chiral center at sn-2, though often present as a racemate).[1]

    • NMR Consequence: The sn-1 (Oleoyl) and sn-3 (Palmitoyl) environments are distinct.[1] The sn-2 (Palmitoyl) is also distinct. You will observe three resolved carbonyl signals (or a split in the sn-1,3 region), reflecting the mixed population at the outer positions.

IsomerLogic Start Target Molecule: C53H98O6 POP Isomer: POP (Symmetric) Start->POP OPP Isomer: OPP (Asymmetric) Start->OPP POP_Feat sn-1 & sn-3 Equivalent Oleic at sn-2 ONLY POP->POP_Feat OPP_Feat sn-1 & sn-3 Distinct Oleic at sn-1/3 OPP->OPP_Feat Result_POP 13C NMR: Clean separation of sn-2 (Oleic) vs sn-1,3 (Palmitic) POP_Feat->Result_POP Result_OPP 13C NMR: Mixed signals in sn-1,3 region (Oleic + Palmitic) OPP_Feat->Result_OPP

Figure 1: Structural symmetry logic dictating the NMR spectral output for triglyceride regioisomers.

Part 2: Methodology & Experimental Protocols

Method A: C NMR (The Definitive Protocol)

This is the primary method for differentiation. The carbonyl resonances are sensitive to both the position on the glycerol backbone (sn-1,3 vs sn-2) and the nature of the acyl chain (saturated vs unsaturated).

1. Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is standard, but Benzene-
    
    
    
    (
    
    
    )
    is recommended for superior resolution due to the Aromatic Solvent-Induced Shift (ASIS) effect, which helps separate overlapping signals.[1]
  • Concentration: High concentration is vital for

    
    C sensitivity.[1] Dissolve 100–200 mg  of lipid in 0.6 mL of solvent.
    
  • Tube: 5mm high-quality NMR tube.

2. Acquisition Parameters (Instrument: 400 MHz or higher)
  • Pulse Sequence: Inverse Gated Decoupling (e.g., zgig on Bruker). This suppresses the Nuclear Overhauser Effect (NOE) to ensure quantitative integration.

  • Relaxation Delay (D1): Must be long (> 5 x

    
    ). For carbonyls, set D1 = 10–20 seconds .[1] Short delays will skew integration ratios.
    
  • Scans (NS): Minimum 1024 scans (overnight run preferred for clear baseline).

  • Spectral Width: Focus on 170–175 ppm (Carbonyls) and 127–132 ppm (Olefins).[1]

3. Data Analysis (The Fingerprint)

The chemical shift rules are:

  • Position Rule: sn-1,3 carbonyls resonate downfield (~173.2 ppm) relative to sn-2 carbonyls (~172.8 ppm).[1]

  • Chain Rule: Unsaturated (Oleoyl) carbonyls shift slightly compared to Saturated (Palmitoyl) carbonyls.[1]

Diagnostic Table:


C Carbonyl Shifts (

)
RegionChemical Shift (

ppm)
AssignmentPOP SignalOPP Signal
sn-1,3 ~ 173.20 - 173.30Outer CarbonylsPure Palmitic Mixed (Oleic + Palmitic)
sn-2 ~ 172.75 - 172.85Inner CarbonylPure Oleic Pure Palmitic
  • POP Result: You will see a clean peak at sn-2 (Oleic) and a clean peak at sn-1,3 (Palmitic).[1] Integration ratio ~1:2.

  • OPP Result: The sn-2 peak will be Palmitic (shifted slightly from where the Oleic sn-2 was). The sn-1,3 region will show two closely spaced peaks (or a broadened peak) representing the sn-1 Oleic and sn-3 Palmitic.[1]

Method B: H NMR (Screening & Purity)

While less specific for regioisomerism due to signal overlap,


H NMR confirms the molar ratio of Oleic:Palmitic acid.
1. Key Resonances
  • Glycerol sn-2 (Methine): Multiplet at 5.25 ppm .[1]

  • Glycerol sn-1,3 (Methylene): Doublet of doublets (dd) at 4.14 ppm and 4.29 ppm .[1]

  • Olefinic Protons (-CH=CH-): Multiplet at 5.35 ppm .[1]

  • Bis-allylic Protons: (If Linoleic impurity exists) ~2.8 ppm.[1]

  • 
    -Methylene (-CH2-CO-):  Triplet at 2.3 ppm .[1]
    
2. The "Benzene Shift" Trick

If


C is unavailable, run 

H NMR in Benzene-

.[1] The magnetic anisotropy of the benzene ring interacts differently with the localized double bond of the Oleoyl chain depending on whether it is at sn-2 or sn-1/3.
  • Protocol: Dissolve 20 mg in

    
    .
    
  • Observation: Look for splitting in the glycerol sn-1,3 signals. In POP (symmetric), the sn-1 and sn-3 protons are chemically equivalent.[1] In OPP, the asymmetry may resolve the sn-1 and sn-3 protons into distinct multiplets.

Part 3: Analytical Workflow

This decision tree guides the researcher from crude sample to confirmed structure.

Workflow Sample Purified Lipid Sample H_NMR Step 1: 1H NMR (CDCl3) Check Fatty Acid Ratio Sample->H_NMR Ratio_Check Is Oleic:Palmitic Ratio 1:2? H_NMR->Ratio_Check Stop Impure / Wrong Synthesis Ratio_Check->Stop No C_NMR Step 2: 13C NMR (Quantitative) Inverse Gated Decoupling Ratio_Check->C_NMR Yes Analyze Analyze Carbonyl Region (172 - 174 ppm) C_NMR->Analyze Decision_POP Pattern A: sn-2 = Oleic signal sn-1,3 = Palmitic signal CONCLUSION: POP Analyze->Decision_POP Decision_OPP Pattern B: sn-2 = Palmitic signal sn-1,3 = Mixed signals CONCLUSION: OPP Analyze->Decision_OPP

Figure 2: Step-by-step analytical workflow for regioisomer differentiation.

References

  • Vlahov, G. (2006).[1][2] Determination of the 1,3- and 2-positional distribution of fatty acids in olive oil triacylglycerols by 13C nuclear magnetic resonance spectroscopy. Journal of AOAC International, 89(4), 1071-1076.[1][2]

  • Gunstone, F. D. (1991).[1] High resolution 13C NMR spectra of the carbonyl carbons of the triglycerides of palm oil. Chemical Communications.[3]

  • AOCS Official Method. (2019).[1] The NMR Spectrum - General Guidelines for Lipid Analysis. American Oil Chemists' Society.[4]

  • Simova, S. (2007).[1] Improve Your Chemical Shift Resolution Without Going to Higher Fields (Benzene-d6 usage).[1] University of Ottawa NMR Facility Blog.

  • Indelicato, S., et al. (2022).[1] Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Molecules, 27(3).[1]

Sources

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